Aminooxy-PEG3-acid
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO6/c10-16-8-7-15-6-5-14-4-3-13-2-1-9(11)12/h1-8,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDJNGXHQUUUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Aminooxy-PEG3-acid: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aminooxy-PEG3-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and provides insights into its synthesis and application in experimental settings.
Core Chemical Identity and Properties
This compound is a versatile chemical tool featuring a terminal aminooxy group and a carboxylic acid, separated by a three-unit polyethylene glycol (PEG) spacer. This unique structure allows for the covalent linkage of molecules through two distinct chemical reactions. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime bonds, a reaction often referred to as oxime ligation.[1][2] Concurrently, the carboxylic acid can be activated to form amide bonds with primary or secondary amines.
The hydrophilic PEG spacer enhances the solubility and reduces the aggregation of the resulting conjugates in aqueous environments, a critical feature for biological applications.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C9H19NO6 | [4][5] |
| Molecular Weight | 237.25 g/mol | |
| CAS Number | 1807540-79-9 | |
| Appearance | Colorless to light yellow oil or solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DMF, DCM, and water | |
| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. |
Chemical Structure and Visualization
The structure of this compound is fundamental to its function as a molecular linker. The following diagram illustrates its key functional groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Aminooxy-PEG3-acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aminooxy-PEG3-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. We will delve into its core properties, detail its primary application in forming stable oxime bonds, and provide exemplary experimental protocols for its use in modifying biomolecules.
Core Properties of this compound
This compound is a versatile chemical tool composed of an aminooxy group, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure imparts unique characteristics beneficial for bioconjugation. The aminooxy group provides a highly chemoselective handle for reaction with aldehydes and ketones, while the hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. The terminal carboxylic acid allows for further derivatization or linkage to other molecules.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H19NO6 | [1] |
| Molecular Weight | 237.25 g/mol | [1] |
| Appearance | Colorless to light yellow oil | [1] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [3] |
Stability and Storage
| Condition | Duration | Source |
| Pure Form (-20°C) | Up to 3 years | |
| In Solvent (-80°C) | Up to 6 months | |
| In Solvent (-20°C) | Up to 1 month |
Note: Aminooxy compounds can be sensitive and reactive; for optimal performance, immediate use upon receipt is often recommended.
The Chemistry of Oxime Ligation
The primary application of this compound lies in its ability to undergo oxime ligation. This reaction involves the chemoselective condensation of the aminooxy group with an aldehyde or ketone on a target molecule to form a stable oxime bond. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.
The stability of the resulting oxime linkage is a key advantage over other conjugation chemistries, such as those forming imine or hydrazone bonds. The reaction can be significantly accelerated by the use of catalysts, such as aniline or its derivatives.
Caption: General scheme of oxime ligation between this compound and an aldehyde.
Applications in Bioconjugation and Drug Development
The unique properties of this compound make it a valuable tool in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach cytotoxic drugs to antibodies. The site-specific introduction of an aldehyde or ketone onto the antibody allows for a controlled and homogenous conjugation, leading to ADCs with improved therapeutic indices.
-
PROTACs: This linker is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
-
Protein and Peptide Modification: Site-specific PEGylation of therapeutic proteins with this compound can enhance their pharmacokinetic properties, such as increasing their half-life in circulation and reducing immunogenicity.
-
Surface Modification: The carboxylic acid terminus can be used to immobilize biomolecules onto surfaces for applications in biosensors and diagnostics.
-
Fluorescent Labeling: By conjugating a fluorescent dye to the carboxylic acid end, this compound can be used to label aldehyde- or ketone-containing biomolecules for imaging studies.
Experimental Protocols
General Protocol for Protein Modification via Oxime Ligation
This protocol provides a general workflow for the site-specific modification of a protein containing a genetically encoded aldehyde tag or an oxidized carbohydrate moiety.
Materials:
-
Protein solution (containing an aldehyde or ketone group)
-
This compound
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5)
-
Aniline (optional, as a catalyst)
-
DMSO (for dissolving this compound)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in a minimal amount of DMSO to prepare a stock solution (e.g., 100 mM).
-
If using a catalyst, prepare a fresh stock solution of aniline in the reaction buffer.
-
-
Reaction Setup:
-
To the protein solution in the reaction buffer, add the this compound stock solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess over the protein).
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Remove the excess unreacted this compound and catalyst from the conjugated protein using a suitable purification method like dialysis against a fresh buffer or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using appropriate analytical techniques (e.g., SDS-PAGE, Western blot, mass spectrometry).
-
References
A Technical Guide to Aminooxy-PEG3-acid: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG3-acid, with the CAS Number 1807540-79-9 , is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal aminooxy group and a carboxylic acid, connected by a flexible and hydrophilic three-unit polyethylene glycol (PEG) spacer, offers researchers a versatile platform for covalently linking biomolecules to small molecule drugs or other probes with high specificity and stability.
This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its application in bioconjugation, and its role in key therapeutic signaling pathways.
Core Properties and Data Presentation
This compound is a colorless to light yellow oil at room temperature. The presence of the PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a crucial property for biological applications.
| Property | Value | Reference(s) |
| CAS Number | 1807540-79-9 | |
| Molecular Formula | C9H19NO6 | |
| Molecular Weight | 237.25 g/mol | |
| Purity | >95% | |
| Appearance | Oil | |
| Solubility | Soluble in DMSO (≥ 250 mg/mL) | |
| Storage (Pure Form) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month |
Experimental Protocols
The utility of this compound lies in the orthogonal reactivity of its two functional groups. The aminooxy group selectively reacts with aldehydes and ketones to form stable oxime bonds, a reaction known as oxime ligation. The carboxylic acid can be activated to form a stable amide bond with primary amine groups.
Protocol 1: General Oxime Ligation with an Aldehyde- or Ketone-Containing Biomolecule
This protocol describes the conjugation of this compound to a biomolecule (e.g., a protein, antibody, or peptide) that has been engineered to contain an aldehyde or ketone functional group.
Materials:
-
Aldehyde- or ketone-modified biomolecule
-
This compound
-
Conjugation Buffer: 0.1 M Phosphate Buffer, pH 6.5-7.0
-
Aniline (optional, as a catalyst)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde- or ketone-containing biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add a 10-50 molar excess of the this compound stock solution to the biomolecule solution. The optimal ratio should be determined empirically.
-
If a catalyst is used, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle shaking. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted aldehyde/ketone groups by adding an excess of a quenching reagent like hydroxylamine.
-
Remove excess this compound and other small molecules by size-exclusion chromatography or dialysis against an appropriate buffer.
-
-
Characterization:
-
Characterize the resulting conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling (e.g., drug-to-antibody ratio).
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a general workflow for the synthesis of a PROTAC, where this compound links a protein-of-interest (POI) ligand and an E3 ligase ligand.
Step 1: Conjugation of the first ligand to this compound.
-
Scenario A (Amide bond formation first): If the first ligand has a primary amine, activate the carboxylic acid of this compound using a coupling agent (e.g., EDC/NHS) and react it with the amine-containing ligand to form a stable amide bond.
-
Scenario B (Oxime bond formation first): If the first ligand contains an aldehyde or ketone, perform an oxime ligation reaction with the aminooxy group of the linker as described in Protocol 1.
Step 2: Purification of the Ligand-Linker Intermediate.
-
Purify the product of Step 1 using appropriate chromatographic techniques (e.g., HPLC) to isolate the ligand-linker conjugate.
Step 3: Conjugation of the second ligand.
-
React the purified ligand-linker intermediate with the second ligand.
-
If the first reaction was an amide bond formation, the second reaction will be an oxime ligation with an aldehyde/ketone-containing ligand.
-
If the first reaction was an oxime ligation, the second reaction will be an amide bond formation with an amine-containing ligand, requiring activation of the linker's carboxylic acid.
-
Step 4: Final Purification and Characterization.
-
Purify the final PROTAC molecule using HPLC.
-
Confirm the identity and purity of the PROTAC using mass spectrometry and NMR.
Signaling Pathways and Experimental Workflows
This compound is instrumental in constructing molecules that modulate key cellular signaling pathways, primarily through the synthesis of PROTACs and ADCs.
PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker like this compound.
Caption: PROTAC mechanism of action.
Antibody-Drug Conjugate (ADC) Workflow
ADCs are targeted therapies that deliver a potent cytotoxic agent directly to cancer cells. An ADC is composed of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a linker, such as this compound, that connects them.
Caption: General workflow of ADC synthesis and action.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its well-defined structure and orthogonal reactivity enable the precise construction of complex bioconjugates. The hydrophilic PEG spacer improves the pharmacokinetic properties of the resulting molecules, making it an ideal linker for the development of next-generation therapeutics like PROTACs and ADCs. The protocols and workflows outlined in this guide provide a foundation for the successful application of this compound in innovative research endeavors.
Aminooxy-PEG3-Acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Aminooxy-PEG3-acid, a bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the molecule's properties, applications, and relevant experimental methodologies. Key quantitative data is summarized for clarity, and detailed protocols are provided for its application in bioconjugation. Furthermore, this guide includes visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism and utility.
Introduction
This compound is a heterobifunctional linker composed of an aminooxy group, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups makes it a versatile tool in bioconjugation and drug discovery. The aminooxy moiety readily reacts with aldehydes and ketones to form stable oxime linkages, a bioorthogonal reaction crucial for attaching molecules to proteins and other biomolecules. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.
A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. In a PROTAC molecule, one end binds to the target protein, and the other end recruits an E3 ubiquitin ligase. The linker, for which this compound is a valuable building block, connects these two ends and plays a critical role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental design and synthesis. The key quantitative data for this molecule are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 237.25 g/mol | [1] |
| Molecular Formula | C₉H₁₉NO₆ | [1] |
| CAS Number | 1807540-79-9 | [1] |
| Appearance | Colorless to light yellow oil | [1] |
| Solubility | Soluble in DMSO (≥ 250 mg/mL) | [1] |
| Storage (Pure Form) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Mechanism of Action in PROTACs
This compound serves as a critical component in the linker of a PROTAC. The overall mechanism of action for a PROTAC is a catalytic process that leads to the degradation of a target protein.
Caption: PROTAC Mechanism of Action.
The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity, facilitated by the linker, allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
The following section provides a detailed protocol for the conjugation of an aminooxy-functionalized molecule, such as this compound, to a glycoprotein via oxime ligation. This protocol is adapted from established methods for labeling glycoproteins.
Conjugation of this compound to an Aldehyde-Containing Glycoprotein
This protocol describes the steps for generating aldehyde groups on a glycoprotein through oxidation and subsequent conjugation with this compound.
Materials:
-
Glycoprotein of interest
-
This compound
-
10X Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
Aniline (optional, as a catalyst)
-
PBS buffer (pH 7.4)
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Preparation of the Glycoprotein:
-
Dissolve the glycoprotein in PBS buffer to a concentration of 3-15 mg/mL.
-
-
Oxidation of Carbohydrate Moieties:
-
Prepare a 100 mM stock solution of sodium periodate in deionized water.
-
To the glycoprotein solution, add 1/10th volume of 10X Reaction Buffer and 1/10th volume of the sodium periodate stock solution.
-
Incubate the reaction for 10 minutes at room temperature or 30 minutes on ice, protected from light.
-
Quench the reaction by adding ethylene glycol to a final concentration of 100 mM.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 5 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 50-molar excess of the this compound stock solution to the oxidized glycoprotein solution.
-
(Optional) To catalyze the reaction, add 1/10th volume of a 10X aniline solution in acetate buffer.
-
Incubate the reaction for 2 hours at room temperature with gentle shaking, protected from light.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS buffer.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
The successful conjugation can be confirmed by techniques such as SDS-PAGE (observing a shift in molecular weight) and mass spectrometry.
-
PROTAC Discovery and Development Workflow
The development of a novel PROTAC is a multi-step process that involves design, synthesis, and extensive biological evaluation. A generalized workflow is presented below.
Caption: A generalized workflow for PROTAC discovery and development.
The workflow begins with the identification and validation of a therapeutic target. This is followed by the development or selection of ligands that bind to the target protein and an E3 ligase. A crucial step is the design and synthesis of a library of linkers, such as those incorporating this compound, to connect the two ligands. The resulting PROTAC candidates are then synthesized and subjected to a series of in vitro and cell-based assays to evaluate their binding affinity, ability to form a ternary complex, and efficacy in degrading the target protein. Promising candidates proceed to in vivo studies to assess their pharmacokinetic and pharmacodynamic properties, as well as their therapeutic efficacy and safety. The entire process is often iterative, with data from later stages informing the redesign and optimization of the PROTAC linker and ligands.
Conclusion
This compound is a valuable and versatile chemical tool for researchers and drug developers. Its well-defined structure and bifunctional nature make it an ideal component for the construction of complex biomolecules, most notably PROTACs. The ability to form stable oxime bonds under mild conditions, coupled with the beneficial properties of the PEG spacer, allows for the rational design and synthesis of novel therapeutics. This guide has provided a comprehensive overview of its properties, a detailed experimental protocol for its use in bioconjugation, and a clear depiction of its role within the broader context of PROTAC development. As the field of targeted protein degradation continues to expand, the utility of well-characterized linkers like this compound will undoubtedly grow in importance.
References
An In-Depth Technical Guide to the Synthesis of Aminooxy-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common synthetic route for Aminooxy-PEG3-acid, a valuable bifunctional linker used extensively in bioconjugation, proteomics, and drug development, particularly in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines a detailed, multi-step synthesis, including experimental protocols, quantitative data, and a logical workflow diagram.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved through a three-stage process, starting from a readily available triethylene glycol derivative. The core strategy involves:
-
Functionalization of the PEG3 backbone: A triethylene glycol derivative is modified to introduce a protected carboxylic acid at one terminus and a reactive group (e.g., a halide or sulfonate) at the other.
-
Introduction of the protected aminooxy group: The reactive terminus is then subjected to nucleophilic substitution with a protected hydroxylamine derivative, most commonly N-Boc-hydroxylamine.
-
Deprotection: The final step involves the removal of the protecting group from the aminooxy moiety to yield the target molecule, this compound.
This approach allows for the controlled and efficient synthesis of the desired heterobifunctional linker.
Experimental Protocols
This section details the experimental procedures for each step of the synthesis.
Step 1: Synthesis of tert-Butyl 2-(2-(2-bromoethoxy)ethoxy)acetate
This initial step prepares the PEG3 backbone with a tert-butyl protected carboxylic acid and a bromide leaving group.
Reaction Scheme:
Materials:
-
2-(2-(2-Hydroxyethoxy)ethoxy)ethanol
-
tert-Butyl bromoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 2-(2-(2-hydroxyethoxy)ethoxy)ethanol (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.
Step 2: Synthesis of t-Boc-Aminooxy-PEG3-acid (tert-Butyl 2-(2-(2-(2-((tert-butoxycarbonyl)aminooxy)ethoxy)ethoxy)ethoxy)acetate)
This key step introduces the protected aminooxy functionality.
Reaction Scheme:
Materials:
-
tert-Butyl 2-(2-(2-bromoethoxy)ethoxy)acetate (from Step 1)
-
N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate)
-
Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of tert-Butyl 2-(2-(2-bromoethoxy)ethoxy)acetate (1 equivalent) and N-Boc-hydroxylamine (1.5 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture vigorously at 60-70 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step is the deprotection of the Boc group to yield the free aminooxy functionality.
Reaction Scheme:
Materials:
-
t-Boc-Aminooxy-PEG3-acid (from Step 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) (optional, for neutralization)
Procedure:
-
Dissolve t-Boc-Aminooxy-PEG3-acid (1 equivalent) in a mixture of DCM and TFA (typically a 1:1 or 4:1 v/v ratio).
-
Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.
-
Upon completion, remove the DCM and TFA under reduced pressure.
-
The resulting product is the TFA salt of this compound. If the free acid is required, dissolve the residue in water and carefully neutralize with a base such as sodium bicarbonate, followed by purification by reverse-phase HPLC.
Quantitative Data
The following table summarizes the key quantitative data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| t-Boc-Aminooxy-PEG3-acid | C14H27NO8 | 337.37 | >95% |
| This compound | C9H19NO6 | 237.25 | >96% |
Purity data is typically determined by HPLC and/or NMR analysis.
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the logical progression of the synthesis.
Caption: A logical workflow for the multi-step synthesis of this compound.
Signaling Pathway of PROTAC Action (Illustrative Use Case)
This compound is a linker often used in PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC.
An In-depth Technical Guide to the Mechanism and Application of Aminooxy-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Aminooxy-PEG3-acid, a bifunctional linker widely utilized in bioconjugation and drug development. We will delve into its core mechanism of action, present relevant quantitative data, provide detailed experimental protocols, and visualize key processes to facilitate a deeper understanding of its application in creating stable bioconjugates.
Core Mechanism of Action: The Oxime Ligation
The primary mechanism of action of this compound revolves around the highly efficient and chemoselective reaction between its aminooxy group and a carbonyl group (an aldehyde or a ketone) to form a stable oxime bond. This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, allowing for the specific covalent linkage of molecules in complex biological environments.[1]
The key features of this mechanism are:
-
Chemoselectivity: The aminooxy group exhibits exceptional reactivity towards aldehydes and ketones, even in the presence of other functional groups commonly found in biomolecules, such as amines and thiols. This specificity prevents the formation of unwanted side products.[2]
-
Stability: The resulting oxime linkage is significantly more stable than other imine-based linkages, such as hydrazones, particularly at physiological pH.[3][4] This stability is crucial for applications requiring long-term integrity of the conjugate, such as in therapeutic drug delivery.
-
Favorable Kinetics: The reaction proceeds readily in aqueous buffers.[1] The rate of oxime formation is pH-dependent, with optimal rates typically observed in a mildly acidic environment (pH 4-5). However, the reaction can also be performed efficiently at neutral pH, which is often necessary to maintain the integrity of sensitive biomolecules.
-
Catalysis: The reaction rate can be significantly accelerated by the addition of nucleophilic catalysts, most notably aniline and its derivatives like p-phenylenediamine. These catalysts operate by forming a more reactive Schiff base intermediate with the carbonyl compound, which then rapidly reacts with the aminooxy group.
The integrated polyethylene glycol (PEG) linker, in this case, a three-unit oligo(ethylene glycol) chain, imparts several beneficial properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of the molecule and its subsequent conjugates.
-
Reduced Steric Hindrance: The flexible PEG spacer provides adequate distance between the conjugated molecules, minimizing potential steric clashes that could impair their function.
-
Improved Pharmacokinetics: In drug development, PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.
The terminal carboxylic acid group on this compound provides a versatile handle for subsequent conjugation to other molecules, such as proteins, peptides, or small molecule drugs, through standard amide bond formation chemistries.
Data Presentation: Kinetics and Stability of Oxime Ligation
Table 1: Representative Second-Order Rate Constants for Oxime Ligation
| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Solvent | k (M⁻¹s⁻¹) |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 0.3 M Na Phosphate | 8.2 |
| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | Phosphate Buffer | 10.3 |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | Phosphate Buffer | 27.0 |
| 2-Pentanone | Aminooxy-dansyl | Aniline (100 mM) | 7.5 | Tris-HCl | 0.082 |
Data compiled from multiple sources.
Table 2: Relative Hydrolytic Stability of Imine-based Linkages
| Linkage Type | Relative First-Order Rate Constant for Hydrolysis (k_rel) |
| Methylhydrazone | 600 |
| Semicarbazone | 160 |
| Acetylhydrazone | 300 |
| Oxime | 1 |
Data adapted from a study comparing isostructural conjugates at pD 7.0.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
General Protocol for Protein Conjugation using this compound
This protocol describes the conjugation of this compound to a protein containing an accessible aldehyde or ketone group. Such carbonyl groups can be introduced into proteins through various methods, including the oxidation of N-terminal serine or threonine residues, or the enzymatic conversion of specific amino acid sequences.
Materials:
-
Aldehyde- or ketone-modified protein
-
This compound
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0)
-
Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the aldehyde- or ketone-modified protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) at a concentration of 10-100 mM.
-
Conjugation Reaction:
-
Add a 10-50 molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically.
-
If catalysis is desired, add the aniline or p-phenylenediamine stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification: Remove the excess, unreacted this compound and catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the addition of the this compound moiety, or by analytical techniques like HPLC.
Protocol for Labeling Glycoproteins with this compound
This protocol details the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehyde groups, followed by conjugation with this compound.
Materials:
-
Glycoprotein of interest
-
Sodium periodate (NaIO₄)
-
Reaction Buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Quenching Solution (e.g., 100 mM glycerol or ethylene glycol)
-
This compound
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0)
-
Aniline stock solution (e.g., 1 M in DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Glycoprotein Oxidation:
-
Dissolve the glycoprotein in the reaction buffer.
-
Add sodium periodate to a final concentration of 1-10 mM.
-
Incubate the reaction on ice for 15-30 minutes in the dark.
-
Quench the reaction by adding the quenching solution.
-
Remove excess periodate and byproducts by buffer exchange into the conjugation buffer using a desalting column or dialysis.
-
-
Oxime Ligation:
-
To the oxidized glycoprotein, add a 10-50 molar excess of this compound.
-
Add aniline to a final concentration of 10-100 mM.
-
Incubate at room temperature for 2-4 hours.
-
-
Purification and Characterization:
-
Purify the conjugate as described in the general protein conjugation protocol.
-
Characterize the final product to confirm successful labeling.
-
Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: Aniline-catalyzed formation of a stable oxime bond.
Caption: Workflow for conjugating this compound to a protein.
Caption: Functional components and properties of this compound.
References
A Technical Guide to the Solubility of Aminooxy-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Aminooxy-PEG3-acid, a bifunctional linker critical in bioconjugation, drug delivery, and the development of technologies like Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is paramount for its effective handling, storage, and application in experimental workflows. The hydrophilic polyethylene glycol (PEG) spacer is a key structural feature that enhances its solubility in aqueous media.[1][2]
Core Properties and Solubility Data
This compound (CAS No: 1807540-79-9) is a PEG-based linker with a molecular weight of approximately 237.25 g/mol .[3][4] It typically appears as a colorless to light yellow oil in its pure form.[3] The molecule's structure, featuring a flexible, hydrophilic PEG chain terminated by a reactive aminooxy group and a carboxyl group, dictates its solubility profile. It is also available as an HCl salt, which can further improve aqueous solubility.
The solubility of a compound is a critical parameter for its use in various applications, from preparing stock solutions to performing conjugation reactions in buffered aqueous systems.
The following table summarizes the known quantitative solubility data for this compound.
| Solvent | Concentration | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 250 mg/mL (1053.74 mM) | Saturation point not determined. Hygroscopic DMSO can impact solubility. | MedchemExpress |
Qualitative data, often provided by suppliers, indicates solvents in which the compound or its derivatives are known to be soluble. This information is valuable for selecting appropriate solvent systems for various applications.
| Solvent | Compound Variant Mentioned | Source |
| Water | t-Boc-Aminooxy-PEG3-acid | BroadPharm |
| Dimethylformamide (DMF) | t-Boc-Aminooxy-PEG3-acid, Aminooxy-PEG3-azide | BroadPharm, Conju-Probe |
| Dichloromethane (DCM) | t-Boc-Aminooxy-PEG3-acid, Aminooxy-PEG3-azide | BroadPharm, Conju-Probe |
| Acetonitrile | Aminooxy-PEG3-azide | Conju-Probe |
| Tetrahydrofuran (THF) | Aminooxy-PEG3-azide | Conju-Probe |
Experimental Protocols
Accurate solubility determination and solution preparation are crucial for experimental success. Below are generalized protocols relevant to handling this compound.
This protocol outlines a method for systematically determining the solubility of this compound in a solvent of interest.
-
Preparation:
-
Accurately weigh 1-5 mg of this compound into a clear glass vial.
-
Select the desired solvent (e.g., deionized water, PBS pH 7.4, DMSO).
-
-
Solvent Addition:
-
Add a small, precise volume of the solvent to the vial to achieve a high target concentration (e.g., add 100 µL to 10 mg of compound for an initial concentration of 100 mg/mL).
-
Vortex the mixture vigorously for 30-60 seconds.
-
-
Observation and Sonication:
-
Visually inspect the solution against a dark background for any undissolved particulates.
-
If particulates are present, place the vial in a bath sonicator for 5-10 minutes to aid dissolution.
-
-
Incremental Dilution:
-
If the compound is not fully dissolved, add another precise volume of solvent to dilute the concentration (e.g., add another 100 µL to halve the concentration).
-
Repeat the vortexing and sonication steps.
-
Continue this process of incremental dilution until the compound is fully dissolved. The solubility is the lowest concentration at which no solid material is visible.
-
-
Documentation:
-
Record the final concentration as the determined solubility in that specific solvent at room temperature.
-
This protocol details the preparation of a stock solution in DMSO, a common solvent for this compound.
-
Material Handling:
-
Warm the vial of this compound to room temperature before opening to prevent moisture condensation, as the reagent can be hygroscopic.
-
Use a fresh, anhydrous grade of DMSO, as absorbed water can impact solubility and reagent stability.
-
-
Calculation:
-
Determine the volume of DMSO required to achieve the desired stock concentration. For example, to prepare 1 mL of a 100 mM stock solution (MW = 237.25 g/mol ):
-
Mass required = 0.1 mol/L * 0.001 L * 237.25 g/mol = 0.0237 g = 23.7 mg.
-
-
-
Dissolution:
-
Add the calculated mass of this compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO.
-
Cap the vial tightly and vortex until the oil is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
-
Storage:
-
Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.
-
Visualized Workflows
The following diagrams illustrate key workflows where the solubility of this compound is a critical consideration.
Caption: Workflow for assessing the solubility of this compound.
Caption: General workflow for bioconjugation using this compound.
References
An In-Depth Technical Guide to the Aminooxy-PEG3-acid Hydrophilic Spacer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Aminooxy-PEG3-acid hydrophilic spacer, a bifunctional linker increasingly utilized in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Properties of this compound
This compound is a versatile chemical tool featuring two distinct reactive moieties separated by a three-unit polyethylene glycol (PEG) chain. This structure imparts both reactivity and favorable physicochemical properties to the molecules it modifies.
The core components of the linker are:
-
An Aminooxy Group (-ONH2): This functional group reacts specifically with aldehydes and ketones to form a stable oxime bond.[1][2] This highly chemoselective ligation chemistry allows for the precise conjugation of molecules in the presence of other functional groups, a critical feature for complex biomolecules.[1]
-
A Carboxylic Acid Group (-COOH): This terminal acid provides a handle for conjugation to primary amines through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS).[3]
-
A PEG3 Spacer: The three-unit polyethylene glycol chain is a short, flexible, and hydrophilic spacer.[4] The PEG component enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate. The inclusion of a PEG linker can increase a drug's circulation time and improve its biodistribution profile.
Physicochemical and Supplier Data
The following table summarizes key quantitative data for this compound, compiled from various chemical suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C9H19NO6 | |
| Molecular Weight | 237.25 g/mol | |
| CAS Number | 1807540-79-9 | |
| Appearance | Colorless to light yellow oil | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO | |
| Storage (Pure Form) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 6 months |
Key Applications and Signaling Pathways
This compound is primarily employed in bioconjugation strategies that aim to link two molecules, where one possesses a carbonyl group (aldehyde or ketone) and the other an amine. Its application is particularly prominent in the development of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this compound can be used to attach a cytotoxic payload to a monoclonal antibody. A common strategy involves the introduction of an aldehyde or ketone group onto the antibody, often through the enzymatic modification of glycans or the incorporation of unnatural amino acids. The aminooxy group of the linker then reacts with this carbonyl group, and the carboxylic acid end can be conjugated to the cytotoxic drug.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein binder and the E3 ligase ligand.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Oxime Ligation of an Aldehyde-Containing Peptide
This protocol describes the conjugation of this compound to a peptide that has been previously modified to contain an aldehyde group.
Materials:
-
Aldehyde-modified peptide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Aniline in DMF (catalyst stock)
-
Phosphate Buffer (100 mM, pH 7.0)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass Spectrometer (for characterization)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde-modified peptide in the phosphate buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the aldehyde-modified peptide solution with a 10- to 50-fold molar excess of the this compound stock solution.
-
Add the aniline catalyst stock solution to a final concentration of 10-100 mM. The reaction can proceed without a catalyst, but it will be significantly slower.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
-
Purification:
-
Purify the reaction mixture using RP-HPLC.
-
Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the conjugated peptide. The PEGylated peptide will typically have a longer retention time than the unconjugated peptide.
-
Collect fractions and analyze them by mass spectrometry to identify those containing the desired product.
-
-
Characterization:
-
Confirm the identity of the purified conjugate by mass spectrometry. The observed mass should correspond to the sum of the masses of the peptide, the PEG linker, and the mass of a water molecule lost during oxime formation.
-
Assess the purity of the final product by analytical RP-HPLC.
-
Protocol 2: Amide Bond Formation with an Amine-Containing Molecule
This protocol outlines the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine.
Materials:
-
Amine-containing molecule (e.g., a drug or peptide)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
0.1 M MES buffer (pH 5.5)
-
1X Phosphate-Buffered Saline (PBS, pH 7.2)
-
Purification and characterization equipment as in Protocol 1
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound in anhydrous DMF or DMSO.
-
Dissolve the amine-containing molecule in the appropriate buffer (MES for activation, PBS for conjugation).
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, dissolve the this compound in 0.1 M MES buffer (pH 5.5).
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the this compound.
-
Allow the activation reaction to proceed for 30 minutes at room temperature.
-
-
Conjugation to Amine:
-
Add the activated this compound solution to the amine-containing molecule dissolved in 1X PBS (pH 7.2). A 20-fold molar excess of the activated linker is a good starting point.
-
Let the reaction proceed for 4 hours at room temperature.
-
-
Purification and Characterization:
-
Purify and characterize the resulting conjugate using RP-HPLC and mass spectrometry as described in Protocol 1.
-
Quantitative Data and Performance Characteristics
The performance of this compound as a linker is defined by the stability of the resulting conjugate and its impact on the pharmacokinetic properties of the attached molecule.
Stability of the Oxime Bond
The oxime bond formed between the aminooxy group and a carbonyl is significantly more stable than a hydrazone or imine linkage, particularly at physiological pH.
| Linkage Type | Relative Hydrolytic Stability | Conditions | Source(s) |
| Oxime | High | pH 7.0 | |
| Hydrazone | Low | pH 7.0 | |
| Imine (Schiff Base) | Very Low | pH 7.0 |
The hydrolysis of the oxime bond is acid-catalyzed, meaning it is more stable at neutral and basic pH than in acidic conditions.
Impact on Pharmacokinetics
The PEGylation of biomolecules, even with a short PEG3 linker, can have a notable impact on their pharmacokinetic profiles.
| Pharmacokinetic Parameter | Effect of PEGylation | Source(s) |
| Circulation Half-life | Generally increased due to larger hydrodynamic volume, which reduces renal clearance. | |
| Solubility | Increased due to the hydrophilic nature of the PEG chain. | |
| Immunogenicity | Can be reduced by shielding epitopes on the protein surface. | |
| Metabolism | Can be altered, potentially leading to faster clearance of metabolites if the linker is cleaved. |
It is important to note that the specific impact of the this compound linker on the pharmacokinetics of a particular molecule must be determined empirically.
Conclusion
This compound is a valuable and versatile hydrophilic spacer for the bioconjugation of complex molecules. Its bifunctional nature, combined with the favorable properties of the PEG spacer, makes it a powerful tool in the development of next-generation therapeutics such as ADCs and PROTACs. The chemoselective nature of the oxime ligation and the stability of the resulting bond are key advantages of this linker. Careful consideration of reaction conditions and purification strategies, as outlined in this guide, will enable researchers to effectively utilize this compound in their drug development endeavors.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
An In-depth Technical Guide on Aminooxy-PEG3-acid for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Aminooxy-PEG3-acid as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It covers the core principles of PROTAC technology, the role of the linker, detailed experimental protocols, and the downstream evaluation of PROTAC efficacy, using the well-studied target protein BRD4 as a representative example.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By forming a ternary complex between the target protein and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] This event-driven, catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, offering a powerful alternative to traditional small-molecule inhibitors.[4]
The Critical Role of the Linker in PROTAC Design
The linker is not merely a spacer but a crucial determinant of a PROTAC's efficacy. Its length, composition, and attachment points to the two ligands significantly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[2] Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers to enhance hydrophilicity, which can improve solubility and pharmacokinetic properties.
This compound is a bifunctional PEG-based linker. It features a reactive aminooxy group at one end and a carboxylic acid at the other, separated by a three-unit PEG chain.
-
The aminooxy group can react with aldehydes or ketones to form stable oxime linkages.
-
The carboxylic acid can be readily coupled with amines to form amide bonds, a common linkage in PROTAC synthesis.
This structure provides a versatile tool for the modular synthesis of PROTACs.
Quantitative Data for PROTAC Performance
| Parameter | Description | Representative Value (for a BRD4 PROTAC) | Reference |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 1-10 nM | |
| Dmax | The maximum percentage of target protein degradation achieved. | >90% | |
| Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the target protein and the E3 ligase. | Target (BRD4): 10-100 nM, E3 Ligase (e.g., VHL/CRBN): 100-1000 nM | General Literature |
| Ternary Complex Cooperativity (α) | A measure of the synergistic binding of the PROTAC to the target protein and E3 ligase. | >1 (Positive Cooperativity) | General Literature |
| Cell Viability (IC50) | The concentration of the PROTAC that inhibits cell growth by 50%. | 5-50 nM |
Disclaimer: The values presented in this table are for illustrative purposes based on published data for potent BRD4 PROTACs and may not be representative of a PROTAC synthesized specifically with an this compound linker.
Experimental Protocols
The synthesis of a PROTAC using this compound can be approached in a modular fashion. The following protocols are detailed methodologies for the key steps.
Protocol 1: Amide Bond Formation using this compound
This protocol describes the coupling of a warhead (target protein ligand) containing a primary or secondary amine to the carboxylic acid moiety of this compound.
Reagents and Materials:
-
Warhead-NH₂ (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
Dissolve the Warhead-NH₂ in anhydrous DMF under a nitrogen atmosphere.
-
Add this compound, HATU, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (Warhead-PEG3-Aminooxy) by flash column chromatography.
Protocol 2: Oxime Formation
This protocol describes the conjugation of the resulting Warhead-PEG3-Aminooxy to an E3 ligase ligand containing an aldehyde functional group.
Reagents and Materials:
-
Warhead-PEG3-Aminooxy (1.0 eq)
-
E3 Ligase Ligand-Aldehyde (1.2 eq)
-
Anhydrous methanol or ethanol
-
Acetic acid (catalytic amount)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Warhead-PEG3-Aminooxy and the E3 Ligase Ligand-Aldehyde in anhydrous methanol or ethanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
Protocol 3: Western Blotting for Protein Degradation
This is the primary assay to quantify the degradation of the target protein.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., a cancer cell line expressing BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC utilizing an this compound linker.
Experimental Workflow for PROTAC Development
Caption: A typical experimental workflow for the development and evaluation of a novel PROTAC.
Simplified BRD4 Signaling Pathway
Caption: Simplified signaling pathway of BRD4 and its disruption by a PROTAC.
References
An In-Depth Technical Guide to Aminooxy-PEG3-Acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the stability, pharmacokinetics, and efficacy of the ADC. This technical guide provides a comprehensive overview of Aminooxy-PEG3-acid, a heterobifunctional linker increasingly utilized in ADC development. We will delve into its chemical properties, its application in site-specific conjugation via oxime ligation, and its impact on the overall performance of ADCs. This guide offers detailed experimental protocols, comparative data, and visual representations of key processes to aid researchers in the rational design and synthesis of next-generation ADCs.
Core Concepts: The Role of this compound in ADCs
This compound is a linker molecule featuring three key components:
-
Aminooxy Group (-ONH₂): This functional group enables bioorthogonal conjugation through the formation of a stable oxime bond with an aldehyde or ketone. This chemoselective reaction is a cornerstone of site-specific ADC synthesis.
-
Triethylene Glycol Spacer (-PEG3-): The short polyethylene glycol chain imparts hydrophilicity to the linker. This is crucial for improving the solubility and reducing the aggregation of ADCs, particularly those carrying hydrophobic payloads. The PEG spacer can also influence the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life.[1][2]
-
Carboxylic Acid (-COOH): This terminal functional group provides a convenient handle for the attachment of a cytotoxic payload through a stable amide bond.
The strategic combination of these functionalities makes this compound a versatile tool for constructing homogeneous and stable ADCs with well-defined drug-to-antibody ratios (DARs).
Data Presentation: Impact of PEG Linkers on ADC Properties
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker Type | Payload | Target Cell Line | IC50 (nM) | General Trend |
| Short-chain PEG (e.g., PEG2, PEG4) | MMAE | HER2+ | 1.5 - 5 | Higher potency (lower IC50) often observed with shorter linkers. |
| Medium-chain PEG (e.g., PEG8, PEG12) | MMAE | HER2+ | 5 - 15 | A slight decrease in potency may be observed as linker length increases. |
| Long-chain PEG (e.g., PEG24) | MMAE | HER2+ | 10 - 30 | Further decreases in in vitro potency can occur with very long PEG chains. |
Table 2: Impact of PEG Linker Length on Pharmacokinetics (Half-Life)
| Linker Type | ADC Construct | Animal Model | Half-Life (t½, hours) | General Trend |
| Non-PEGylated | anti-HER2-MMAE | Mouse | ~20 | Shorter half-life due to increased hydrophobicity and clearance. |
| Short-chain PEG (e.g., PEG4) | anti-HER2-PEG4-MMAE | Mouse | ~40-60 | PEGylation generally increases the circulation half-life. |
| Medium-chain PEG (e.g., PEG8, PEG12) | anti-HER2-PEG8-MMAE | Mouse | ~80-120 | A significant improvement in half-life is often seen with medium-length PEGs. |
| Long-chain PEG (e.g., PEG24) | anti-HER2-PEG24-MMAE | Mouse | ~120-150 | Longer PEG chains can further extend the half-life. |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)
| Linker Type | ADC Construct | Xenograft Model | Tumor Growth Inhibition (%) | General Trend |
| Non-PEGylated | anti-HER2-MMAE | NCI-N87 | 50-60% | Efficacy can be limited by poor pharmacokinetics. |
| Short-chain PEG (e.g., PEG4) | anti-HER2-PEG4-MMAE | NCI-N87 | 60-75% | Improved efficacy due to better PK properties. |
| Medium/Long-chain PEG (e.g., PEG8-PEG24) | anti-HER2-PEG8-MMAE | NCI-N87 | >80% | Enhanced tumor accumulation and sustained payload delivery lead to superior efficacy. |
Disclaimer: The data presented in these tables are illustrative and compiled from various sources to demonstrate general trends. Actual results will vary depending on the specific antibody, payload, conjugation strategy, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the key steps involved in the synthesis and characterization of an ADC using this compound and a payload such as Monomethyl Auristatin E (MMAE).
Protocol 1: Synthesis of Aminooxy-PEG3-Payload (e.g., MMAE) Conjugate
This protocol describes the conjugation of the cytotoxic drug to the linker.
Materials:
-
This compound
-
Monomethyl Auristatin E (MMAE) or other amine-containing payload
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Preparative HPLC system
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.2 equivalents) to the solution and stir at 0°C for 30 minutes, then at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.
-
-
Conjugation to MMAE:
-
Dissolve MMAE (1 equivalent) in anhydrous DMF.
-
Add the activated Aminooxy-PEG3-NHS ester to the MMAE solution.
-
Add Diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS for the formation of the desired product.
-
-
Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the pure Aminooxy-PEG3-MMAE conjugate.
-
Characterize the final product by LC-MS and NMR.
-
Protocol 2: Site-Specific Antibody Modification via Glycan Oxidation
This protocol generates aldehyde groups on the antibody for subsequent oxime ligation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄)
-
Propylene glycol
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 4.5-5.5)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into a reaction buffer (e.g., PBS, pH 6.0-7.0) to remove any interfering substances.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Oxidation:
-
Prepare a fresh stock solution of sodium periodate (e.g., 50 mM in water).
-
Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction on ice (4°C) in the dark for 30-60 minutes.
-
-
Quenching:
-
Add propylene glycol to a final concentration of 20 mM to quench the excess periodate.
-
Incubate on ice for 10 minutes.
-
-
Purification:
-
Immediately purify the oxidized antibody using a desalting column pre-equilibrated with the conjugation buffer to remove excess reagents.
-
Determine the concentration of the purified oxidized antibody.
-
Protocol 3: Oxime Ligation and ADC Purification
This protocol describes the conjugation of the aminooxy-payload to the oxidized antibody.
Materials:
-
Oxidized monoclonal antibody
-
Aminooxy-PEG3-MMAE conjugate
-
Aniline (as a catalyst, optional but recommended)
-
Conjugation buffer (pH 4.5-5.5)
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
Procedure:
-
Conjugation Reaction:
-
To the purified oxidized antibody in conjugation buffer, add the Aminooxy-PEG3-MMAE conjugate (typically 5-10 molar excess per aldehyde).
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature or 37°C for 2-16 hours. The optimal time and temperature should be determined empirically.
-
-
Purification:
-
Purify the resulting ADC using a SEC column to remove excess drug-linker and other small molecules.
-
The purified ADC can be further characterized and fractionated based on DAR using HIC.
-
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of hydrophobic payloads increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Method:
-
Use a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer).
-
Elute the ADC with a decreasing salt gradient.
-
The unconjugated antibody will elute first, followed by species with increasing DAR.
-
Calculate the average DAR by integrating the peak areas of each species.
-
2. In Vitro Cytotoxicity Assay (MTT Assay):
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Method:
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate for 72-96 hours.
-
Add MTT solution and incubate until formazan crystals form.
-
Solubilize the formazan crystals and measure the absorbance.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of an ADC using this compound.
Signaling Pathway: Mechanism of Action of an MMAE-Payload ADC
Caption: Signaling pathway of an MMAE-payload ADC leading to apoptosis.
Conclusion
This compound is a valuable and versatile linker for the development of site-specific antibody-drug conjugates. Its ability to facilitate stable oxime ligation to aldehyde-modified antibodies, coupled with the beneficial properties of the PEG spacer, allows for the construction of homogeneous ADCs with improved physicochemical and pharmacokinetic profiles. The detailed protocols and comparative data provided in this guide serve as a practical resource for researchers aiming to leverage this technology for the creation of more effective and safer cancer therapeutics. As the field of ADCs continues to evolve, the rational design of linkers, such as this compound, will remain a critical factor in the successful clinical translation of these promising drugs.
References
Methodological & Application
Application Notes and Protocols for Aminooxy-PEG3-acid Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of Aminooxy-PEG3-acid in bioconjugation. This versatile linker enables the covalent attachment of a polyethylene glycol (PEG) spacer to biomolecules containing a carbonyl group (aldehyde or ketone), a process known as oxime ligation. This technique is widely employed in drug development, proteomics, and various research applications to enhance the solubility, stability, and pharmacokinetic properties of peptides, proteins, and other biomolecules.
Introduction to this compound Bioconjugation
This compound is a heterobifunctional linker possessing a reactive aminooxy group at one end and a carboxylic acid at the other, connected by a three-unit polyethylene glycol spacer. The aminooxy group reacts specifically and efficiently with aldehydes and ketones under mild acidic to neutral conditions (pH 4.5-7.5) to form a stable oxime bond.[1] This bioorthogonal reaction is highly chemoselective, minimizing side reactions with other functional groups commonly found in biological macromolecules.[2] The resulting oxime linkage is significantly more stable than imine or hydrazone bonds, particularly at physiological pH.[3][4][5]
The PEG spacer enhances the hydrophilicity of the conjugated molecule, which can improve solubility and reduce aggregation. In the context of drug development, PEGylation can extend the circulating half-life of therapeutic molecules and reduce their immunogenicity. The terminal carboxylic acid group on this compound provides a handle for subsequent modifications, such as coupling to other molecules or surfaces.
Key Features of Oxime Ligation
-
High Stability: The oxime bond is highly stable under physiological conditions, with a significantly longer half-life compared to hydrazone and imine linkages. At a neutral pH of 7.0, the half-life of an oxime bond can be as long as 25 days, whereas a comparable acetylhydrazone bond has a half-life of only 2 hours.
-
Chemoselectivity: The reaction is highly specific between the aminooxy group and a carbonyl group (aldehyde or ketone), preventing unwanted side reactions with other functional groups present on biomolecules.
-
Mild Reaction Conditions: The conjugation reaction proceeds efficiently in aqueous buffers at or near physiological pH, preserving the structural integrity and biological activity of sensitive biomolecules.
-
Catalysis: The rate of oxime ligation can be significantly accelerated by the use of nucleophilic catalysts, such as aniline and its derivatives (e.g., m-phenylenediamine). Aniline has been shown to increase the reaction rate by up to 40-fold at neutral pH. More efficient catalysts like m-phenylenediamine (mPDA) can enhance the rate up to 15 times more than aniline, especially when used at higher concentrations due to its greater aqueous solubility.
Quantitative Data Summary
The following tables summarize key quantitative data related to the kinetics and stability of oxime ligation.
Table 1: Reaction Kinetics of Oxime Ligation
| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |
| Aminooxyacetyl-peptide + Benzaldehyde (100 µM each) | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | |
| Aldehyde-functionalized GFP + Dansylated aminooxy reagent | Aniline (100 mM) | 7.0 | Minimal product conversion | |
| Aldehyde-functionalized GFP + Dansylated aminooxy reagent | mPDA (750 mM) | 7.0 | Reaction completed in 90 s | |
| DHFR² M174pAcF (ketone) + Aminooxy-PEG (5 mM) | No catalyst | 7.0 | Slow reaction | |
| DHFR² M174pAcF (ketone) + Aminooxy-PEG (5 mM) | Aniline (100 mM) | 7.0 | No significant effect on rate | |
| DHFR² M174pAcF (ketone) + Aminooxy-PEG (5 mM) | mPDA (500 mM) | 7.0 | ~2.5-fold increase in rate |
Table 2: Hydrolytic Stability of Oxime vs. Hydrazone Linkages
| Linkage Type | pH (pD) | Half-life (t₁/₂) | First-Order Rate Constant for Hydrolysis (k⁻¹) | Reference |
| Oxime | 7.0 | 25 days | ~600-fold lower than methylhydrazone | |
| Acetylhydrazone | 7.0 | 2 hours | ~300-fold higher than oxime | |
| Methylhydrazone | 7.0 | - | ~600-fold higher than oxime | |
| Semicarbazone | 7.0 | - | ~160-fold higher than oxime |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation of an Aldehyde-Containing Protein with this compound
This protocol describes a general method for conjugating this compound to a protein that has been engineered or modified to contain an aldehyde group.
Materials:
-
Aldehyde-containing protein
-
This compound
-
Conjugation Buffer: 100 mM Phosphate buffer, pH 6.5-7.5
-
Aniline stock solution (optional catalyst): 1 M in DMSO
-
Quenching solution (optional): 1 M glycine or other amine-containing buffer
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Protein Preparation: Dissolve the aldehyde-containing protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) at a concentration of 10-100 mM.
-
Conjugation Reaction:
-
Add a 10-50 molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
(Optional) For catalyzed reactions, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration (e.g., 16-48 hours) for sensitive proteins.
-
-
Reaction Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30-60 minutes at room temperature.
-
Purification: Remove the unreacted this compound and catalyst by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).
-
Characterization:
-
Determine the final protein concentration using a standard protein assay.
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight due to PEGylation.
-
Further characterization by mass spectrometry can confirm the degree of labeling.
-
Protocol 2: Introduction of Aldehyde Groups into a Glycoprotein for Subsequent Conjugation
This protocol details the oxidation of sialic acid residues on a glycoprotein to generate aldehyde groups, which can then be conjugated with this compound as described in Protocol 1.
Materials:
-
Glycoprotein
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Coupling Buffer: 100 mM Phosphate buffer, pH 7.0
-
Desalting column or dialysis cassettes
Procedure:
-
Buffer Exchange: Exchange the glycoprotein into the Oxidation Buffer using a desalting column or dialysis.
-
Oxidation:
-
Prepare a fresh solution of sodium meta-periodate in the Oxidation Buffer.
-
Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice (4°C) for 30 minutes in the dark.
-
-
Removal of Oxidant: Immediately remove the excess sodium meta-periodate and byproducts by buffer exchanging the oxidized glycoprotein into the Coupling Buffer using a desalting column or dialysis.
-
Conjugation: Proceed with the conjugation to this compound as described in Protocol 1 , starting from step 3.
Signaling Pathways and Experimental Workflows
This compound is a valuable tool for constructing more complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The PEG linker in a PROTAC plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Antibody-Drug Conjugate (ADC) Internalization and Payload Release
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent (payload) specifically to cancer cells. The linker, which can incorporate a PEG moiety for improved properties, connects the antibody to the payload. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, and the payload is released to induce cell death.
Caption: Mechanism of ADC action: binding, internalization, and payload release.
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.
Caption: A typical experimental workflow for this compound bioconjugation.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Aminooxy-PEG3-acid Reaction with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between an aminooxy group and an aldehyde to form a stable oxime linkage is a cornerstone of bioconjugation chemistry. This chemoselective ligation is highly efficient and proceeds under mild aqueous conditions, making it ideal for the modification of sensitive biological molecules. Aminooxy-PEG3-acid is a versatile bifunctional linker that incorporates a reactive aminooxy group and a terminal carboxylic acid, connected by a short, hydrophilic polyethylene glycol (PEG) spacer. The aminooxy group provides a specific handle for conjugation to aldehyde-containing molecules, while the carboxylic acid can be used for subsequent coupling reactions. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.
These application notes provide a comprehensive overview of the reaction of this compound with aldehydes, including the reaction mechanism, key parameters, and detailed protocols for the synthesis and characterization of conjugates.
Reaction Mechanism and Kinetics
The reaction between this compound and an aldehyde proceeds via a nucleophilic addition of the aminooxy group to the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield a stable oxime bond.[1][2] This ligation is bioorthogonal, meaning it does not interfere with or cross-react with other functional groups typically found in biological systems.
The rate of oxime bond formation is influenced by several factors, most notably pH and the presence of a nucleophilic catalyst.
Effect of pH on Reaction Rate
The oxime ligation is acid-catalyzed, with the optimal pH typically falling in the slightly acidic to neutral range.[1][2] At lower pH, the aldehyde is protonated, rendering it more electrophilic and accelerating the initial attack by the aminooxy group. However, at very low pH, the aminooxy group itself can become protonated, reducing its nucleophilicity and slowing the reaction. The following table, based on gelation kinetics of a similar aminooxy-PEG system, illustrates the general trend of reaction time with varying pH.
| pH | Relative Reaction Time |
| 4.5 | Fast |
| 5.5 | Fast |
| 6.5 | Moderate[3] |
| 7.4 | Slow |
This data is illustrative and based on gelation studies of a multi-arm PEG-aminooxy system. Actual reaction times will vary depending on the specific reactants and concentrations.
Catalysis of the Oxime Ligation
To enhance the reaction rate at neutral pH, which is often desirable for biological applications, nucleophilic catalysts such as aniline and its derivatives can be employed. These catalysts form a transient, more reactive Schiff base with the aldehyde, which is then rapidly attacked by the aminooxy group.
| Catalyst (at neutral pH) | Relative Rate Enhancement |
| None | 1x |
| Aniline | ~10-20x |
| p-Phenylenediamine | ~100-120x |
This data is based on studies with model proteins and other aminooxy compounds and serves as a general guideline.
Applications
The robust and specific nature of the aminooxy-aldehyde ligation makes this compound a valuable tool in a wide range of applications, including:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies that have been engineered to contain an aldehyde functionality.
-
Protein and Peptide Modification: Site-specific modification of proteins and peptides to introduce labels, tags, or other functionalities.
-
Drug Delivery and Development: The PEG linker can improve the solubility and pharmacokinetic profile of small molecule drugs.
-
Surface Modification: Immobilization of biomolecules onto surfaces for diagnostic and research applications.
-
Hydrogel Formation: Cross-linking of polymers to form biocompatible hydrogels for tissue engineering and drug delivery.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Small Molecule Aldehyde (e.g., 4-Formylbenzoic Acid)
This protocol describes a general procedure for the conjugation of this compound to an aldehyde-containing small molecule.
Materials:
-
This compound
-
4-Formylbenzoic acid (or other aldehyde-containing molecule)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0
-
Catalyst (optional): Aniline or p-phenylenediamine stock solution in reaction buffer
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in the reaction buffer to a final concentration of 10 mM.
-
Dissolve the aldehyde-containing molecule in a minimal amount of DMF or DMSO and then dilute with the reaction buffer to a final concentration of 10 mM.
-
If using a catalyst, prepare a 100 mM stock solution of aniline or p-phenylenediamine in the reaction buffer.
-
-
Conjugation Reaction:
-
In a clean reaction vial, combine 1 equivalent of the aldehyde-containing molecule with 1.2 equivalents of the this compound solution.
-
If using a catalyst, add it to the reaction mixture to a final concentration of 10-50 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by RP-HPLC.
-
-
Purification:
-
Purify the conjugate from unreacted starting materials using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common choice.
-
Collect the fractions containing the desired product, identified by its retention time and confirmed by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final conjugate as a powder.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry. The observed mass should correspond to the calculated mass of the product.
-
Further structural confirmation can be obtained using Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient material is available.
-
Protocol 2: Labeling of an Aldehyde-Containing Protein with this compound
This protocol provides a general method for labeling a protein that has been engineered or modified to contain an aldehyde group.
Materials:
-
Aldehyde-containing protein
-
This compound
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0
-
Catalyst (optional): Aniline or p-phenylenediamine stock solution in reaction buffer
-
Size-Exclusion Chromatography (SEC) or Dialysis system
-
SDS-PAGE analysis equipment
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the aldehyde-containing protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Dissolve this compound in the reaction buffer to create a stock solution (e.g., 50 mM).
-
-
Conjugation Reaction:
-
Add a 20-50 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
If using a catalyst, add it to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at room temperature for 4-16 hours with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
-
Purification:
-
Remove the unreacted this compound and catalyst by SEC or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight corresponding to the attached PEG linker.
-
Confirm the successful conjugation and determine the extent of labeling by mass spectrometry.
-
Visualization of Workflows and Mechanisms
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Suboptimal pH | Optimize the reaction pH, typically between 6.0 and 7.5. For uncatalyzed reactions, a slightly more acidic pH may be beneficial. |
| Inactive reagents | Use fresh, high-quality this compound and aldehyde. Ensure proper storage of reagents. | |
| Steric hindrance | Increase the molar excess of the smaller reactant or increase the reaction time. | |
| Side Reactions | Non-specific reactions | Ensure the purity of the starting materials. The aminooxy-aldehyde reaction is highly specific. |
| Precipitation | Low solubility of reactants or conjugate | Use a co-solvent such as DMF or DMSO. Ensure the final concentration of the organic solvent is compatible with the stability of the biomolecule, if applicable. |
| Protein instability | Screen different buffer conditions or add stabilizing agents. |
References
Application Notes and Protocols: Amide Bond Formation with Aminooxy-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG3-acid is a heterobifunctional linker that plays a crucial role in bioconjugation and drug delivery. Its structure incorporates two key functional groups: an aminooxy group and a terminal carboxylic acid, connected by a hydrophilic three-unit polyethylene glycol (PEG) spacer. This unique architecture allows for sequential or orthogonal conjugation strategies. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a common strategy for coupling to glycoproteins or modified proteins.[1][2] The terminal carboxylic acid enables the formation of stable amide bonds with primary amines, such as those found on the surface of proteins (e.g., lysine residues) or amine-functionalized small molecules and surfaces.[3][4][5]
The PEG spacer enhances the solubility and bioavailability of the resulting conjugate, reduces immunogenicity, and provides flexibility, which can be critical for maintaining the biological activity of the conjugated molecule. These properties make this compound a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics, as well as in the functionalization of surfaces for diagnostic and research applications.
This document provides detailed protocols for the formation of amide bonds using the carboxylic acid moiety of this compound and primary amines, utilizing the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Amide Bond Formation: Reaction Principle
The formation of a stable amide bond between the carboxylic acid of this compound and a primary amine-containing molecule is typically not spontaneous and requires the activation of the carboxyl group. EDC, in conjunction with NHS (or its water-soluble analog, Sulfo-NHS), is a common and effective method for this activation.
The reaction proceeds in two main steps:
-
Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.
-
Stabilization and Coupling: NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with a primary amine to form a robust amide bond, releasing NHS.
The overall efficiency of the conjugation is dependent on several factors, including pH, temperature, reaction time, and the concentration of coupling reagents.
Figure 1. EDC/NHS mediated amide bond formation pathway.
Quantitative Data on Coupling Efficiency
Achieving high conjugation efficiency is critical for producing homogenous bioconjugates with predictable properties. While yields can vary significantly based on the specific substrates and reaction conditions, studies on analogous molecules provide insight into expected outcomes. For instance, the coupling of Boc-aminooxyacetic acid, a structurally similar compound, to resin-bound peptides using a carbodiimide activator (DIC, N,N'-diisopropylcarbodiimide) has been shown to achieve near-quantitative yields under optimized conditions.
The following table summarizes typical reaction conditions and expected yields for carbodiimide-mediated amide bond formation with amine-containing substrates.
| Parameter | Condition A (Aqueous) | Condition B (Organic) | Expected Yield Range | Reference |
| Substrates | This compound & Protein/Peptide | This compound & Amine-modified small molecule | 80% - 95% | |
| Activation Reagents | EDC, Sulfo-NHS | EDC, NHS | ||
| Solvent | MES Buffer, pH 4.7-6.0 (Activation) PBS or Bicarbonate Buffer, pH 7.2-8.0 (Coupling) | Anhydrous DMF or DCM | ||
| Molar Ratio (PEG:EDC:NHS) | 1 : 1.5 : 1.5 to 1 : 10 : 10 (substrate dependent) | 1 : 1.2 : 1.2 | ||
| Reaction Time | 15-30 min (Activation) 2-4 hours (Coupling) | 30-60 min (Activation) 2-12 hours (Coupling) | ||
| Temperature | Room Temperature | Room Temperature |
Note: The presented yield range is based on studies with analogous aminooxy-carboxylic acid compounds and represents an expected outcome under optimized conditions. Actual yields should be determined empirically for each specific application.
Experimental Protocols
Two primary protocols are provided below: one for reactions in aqueous buffers, suitable for proteins and other biomolecules, and one for reactions in organic solvents, suitable for small molecules or substrates that are not soluble in water.
Protocol 1: Amide Bond Formation in Aqueous Buffer (e.g., Protein Conjugation)
This protocol is designed for conjugating this compound to primary amines on proteins or other water-soluble biomolecules. A two-step process is recommended to maximize efficiency and minimize undesirable side reactions, such as EDC-mediated protein crosslinking.
Materials:
-
This compound
-
Amine-containing protein or biomolecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M Sodium Bicarbonate buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Purification system (e.g., desalting columns, size-exclusion chromatography (SEC), or dialysis cassettes)
-
Anhydrous DMSO or DMF (to dissolve this compound)
Procedure:
Figure 2. Workflow for aqueous amide conjugation.
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10-50 mg/mL) in anhydrous DMSO or DMF.
-
Prepare stock solutions of EDC and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use. Do not store these solutions.
-
Prepare the amine-containing protein in Activation Buffer. The protein concentration should typically be in the range of 1-10 mg/mL.
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, combine the this compound stock solution with the protein solution. The molar ratio of PEG linker to protein will depend on the desired degree of labeling and should be optimized for each application (a 5- to 20-fold molar excess of the linker is a common starting point).
-
Add the freshly prepared EDC solution, followed immediately by the Sulfo-NHS solution. A 1.5- to 2-fold molar excess of EDC/Sulfo-NHS over the this compound is recommended.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Amine Coupling:
-
Raise the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer. This deprotonates the primary amines on the protein, making them nucleophilic.
-
Incubate the reaction for 2 to 4 hours at room temperature, or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any remaining NHS esters and consume unreacted EDC.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts to obtain the purified conjugate.
-
For proteins, a desalting column or dialysis is effective for removing small molecules.
-
Size-exclusion chromatography (SEC) can be used to separate the conjugate from unreacted protein and linker, as well as to analyze the purity of the final product.
-
Protocol 2: Amide Bond Formation in Organic Solvent
This protocol is suitable for conjugating this compound to amine-containing small molecules or other substrates soluble in organic solvents.
Materials:
-
This compound
-
Amine-containing molecule (R-NH₂)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Purification system (e.g., flash column chromatography)
Procedure:
Figure 3. Workflow for organic solvent amide conjugation.
-
Reagent Preparation:
-
Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
-
Activation of Carboxylic Acid:
-
To the solution from step 1, add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to form the NHS ester.
-
-
Amine Coupling:
-
In a separate flask, dissolve the amine-containing molecule (1.0-1.5 equivalents) in the same anhydrous solvent.
-
Add the amine solution to the activated this compound mixture.
-
Add a tertiary base such as DIPEA (2-3 equivalents) to scavenge the HCl produced and drive the reaction forward.
-
Stir the reaction at room temperature for 2-12 hours.
-
-
Monitoring and Workup:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench with a small amount of water.
-
If using DCM, wash the organic layer with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. If using DMF, the solvent can be removed under high vacuum.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel to isolate the desired conjugate. The appropriate solvent system for elution will depend on the properties of the conjugated molecule.
-
Characterization of the Conjugate
After purification, it is essential to characterize the final conjugate to confirm its identity, purity, and the degree of labeling (for proteins).
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF can be used to confirm the molecular weight of the conjugate, thereby verifying the successful coupling of the this compound linker.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can be used to assess the purity of the conjugate and separate it from any unreacted starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugates, ¹H and ¹³C NMR can confirm the formation of the amide bond and the overall structure of the product.
-
UV-Vis Spectroscopy: If the conjugated molecule has a chromophore, UV-Vis spectroscopy can be used in conjunction with methods like the BCA assay (for proteins) to determine the degree of labeling.
By following these protocols and characterization methods, researchers can effectively utilize this compound to create well-defined bioconjugates for a wide range of applications in research, diagnostics, and drug development.
References
- 1. Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 3. Aminooxy-PEG2-Amine HCl salt, 2582757-03-5 | BroadPharm [broadpharm.com]
- 4. Aminooxy-PEG2-amine HCl salt - Creative Biolabs [creative-biolabs.com]
- 5. Aminooxy-PEG1-amine HCl salt - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Peptide PEGylation with Aminooxy-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to improved solubility, increased serum half-life, reduced immunogenicity, and decreased renal clearance.[1][2][3] One of the most efficient and site-specific methods for PEGylation involves the formation of a stable oxime bond between an aminooxy-functionalized PEG and an aldehyde or ketone group on the peptide.[1][4] This "click chemistry" approach offers high chemoselectivity and proceeds under mild, aqueous conditions, making it ideal for bioconjugation.
These application notes provide a detailed guide to the PEGylation of peptides using Aminooxy-PEG3-acid. We will cover the essential steps, from the introduction of a reactive aldehyde group into the peptide to the final purification and characterization of the PEGylated product.
Principle of the Method
The core of this PEGylation strategy is the oxime ligation reaction. An aminooxy group on the this compound molecule reacts with a carbonyl group (aldehyde or ketone) engineered into the peptide sequence to form a stable oxime linkage. This reaction is highly specific and does not interfere with other functional groups typically found in peptides. The reaction can be accelerated by the use of a catalyst, such as aniline, and is most efficient at a slightly acidic pH.
Experimental Protocols
Part 1: Site-Specific Introduction of an Aldehyde Group into a Peptide
To achieve site-specific PEGylation, a unique reactive handle in the form of an aldehyde group needs to be introduced into the peptide. A highly effective method for this is the use of the "aldehyde tag" technology. This involves genetically encoding a short peptide sequence, the sulfatase motif (LCTPSR), into the peptide of interest. Co-expression with a formylglycine-generating enzyme (FGE) then converts the cysteine residue within this tag to a formylglycine (fGly), which contains the desired aldehyde group.
Materials:
-
Peptide expression system (e.g., E. coli)
-
Expression vector containing the gene for the peptide of interest, modified to include the aldehyde tag sequence (LCTPSR) at the desired location (N-terminus, C-terminus, or internal loop)
-
Expression vector for formylglycine-generating enzyme (FGE)
-
Cell culture media and reagents
-
Purification system for the aldehyde-tagged peptide (e.g., affinity chromatography, ion-exchange chromatography)
Protocol:
-
Vector Construction: Genetically engineer the expression vector to include the coding sequence for the aldehyde tag (e.g., CTPSR) at the desired position within the peptide sequence.
-
Co-expression: Co-transform the expression host (e.g., E. coli) with the vector containing the aldehyde-tagged peptide and the vector for FGE.
-
Protein Expression: Induce the expression of both the tagged peptide and FGE according to standard protocols for your expression system. The FGE will post-translationally modify the cysteine in the aldehyde tag to formylglycine.
-
Purification of Aldehyde-Tagged Peptide: Lyse the cells and purify the aldehyde-tagged peptide using appropriate chromatography techniques. The purification protocol will depend on the specific properties of the peptide.
-
Characterization: Confirm the presence of the aldehyde group and the purity of the peptide using mass spectrometry. The mass of the formylglycine-containing peptide will be 1 Da less than the cysteine-containing peptide due to the conversion of the thiol group to an aldehyde.
Part 2: PEGylation of the Aldehyde-Tagged Peptide with this compound
Materials:
-
Aldehyde-tagged peptide (from Part 1)
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate buffer, pH 6.0
-
Aniline solution (catalyst): 1 M in DMSO
-
Quenching solution: 1 M hydroxylamine in water
-
Reaction vessels
Protocol:
-
Peptide Solution Preparation: Dissolve the purified aldehyde-tagged peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Dissolve the this compound in the Reaction Buffer to achieve a 5-10 molar excess relative to the peptide.
-
Reaction Initiation: Add the this compound solution to the peptide solution.
-
Catalyst Addition: Add the aniline solution to the reaction mixture to a final concentration of 10-100 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 2-4 hours. The reaction progress can be monitored by RP-HPLC.
-
Reaction Quenching (Optional): If necessary, the reaction can be stopped by adding an excess of a quenching solution like hydroxylamine to react with any remaining aldehyde groups.
-
Purification: Proceed immediately to the purification of the PEGylated peptide.
Part 3: Purification of the PEGylated Peptide
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying the PEGylated peptide from unreacted peptide, excess PEG reagent, and other impurities.
Materials:
-
RP-HPLC system with a UV detector
-
C18 reverse-phase column suitable for peptide separations
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Protocol:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the reaction mixture from Part 2 onto the column.
-
Elution Gradient: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 65% Mobile Phase B over 30-60 minutes. The PEGylated peptide will elute at a different retention time than the un-PEGylated peptide, typically earlier due to the increased hydrophilicity.
-
Fraction Collection: Collect the fractions corresponding to the PEGylated peptide peak, as identified by UV absorbance (typically at 214 nm and 280 nm).
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.
Part 4: Characterization of the PEGylated Peptide
Confirmation of successful PEGylation and assessment of purity are crucial final steps.
Mass Spectrometry (MS):
-
MALDI-TOF MS: This technique is excellent for determining the molecular weight of the PEGylated peptide and confirming the addition of the PEG moiety. A successful PEGylation will show a mass shift corresponding to the mass of the this compound.
-
ESI-MS: Electrospray ionization mass spectrometry, often coupled with liquid chromatography (LC-MS), can also be used to determine the mass of the intact PEGylated peptide and can provide information on the heterogeneity of the sample.
High-Performance Liquid Chromatography (HPLC):
-
Analytical RP-HPLC: This is used to determine the purity of the final product. A single, sharp peak is indicative of a highly pure PEGylated peptide.
-
Size-Exclusion Chromatography (SEC-HPLC): SEC can be used to assess the presence of aggregates and to separate the PEGylated peptide from the smaller, unreacted peptide.
Data Presentation
Table 1: Representative Quantitative Data for Peptide PEGylation
| Parameter | Value | Method | Reference |
| Reaction Conditions | |||
| Peptide Concentration | 1 mg/mL (approx. 0.5 mM) | - | |
| This compound:Peptide Molar Ratio | 10:1 | - | |
| Aniline Catalyst Concentration | 50 mM | - | |
| Reaction pH | 6.0 | - | |
| Reaction Time | 2-4 hours | RP-HPLC Monitoring | |
| Purification | |||
| Purification Method | Preparative RP-HPLC | - | |
| Column | C18, 5 µm, 100 Å | - | |
| Mobile Phase A | 0.1% TFA in Water | - | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | - | |
| Gradient | 5-65% B over 40 min | - | |
| Characterization | |||
| Purity (post-purification) | >95% | Analytical RP-HPLC | |
| Expected Mass Shift (this compound) | ~219.24 Da | MALDI-TOF MS | Calculated |
| PEGylation Efficiency (Crude) | 70-90% | RP-HPLC Peak Area |
Table 2: Example Mass Spectrometry Results for a Model Peptide (MP, MW = 2000 Da)
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Technique |
| Aldehyde-tagged Model Peptide (MP-CHO) | 1999 | 1999.2 | MALDI-TOF |
| PEGylated Model Peptide (MP-PEG3) | 2218.24 | 2218.5 | MALDI-TOF |
Visualizations
Experimental Workflow
Caption: Overall workflow for peptide PEGylation.
Oxime Ligation Reaction
Caption: Oxime ligation reaction scheme.
Example Signaling Pathway: Modulation of GIV-Gαi Signaling
PEGylated peptides can be designed to modulate specific signaling pathways. For example, a PEGylated peptide derived from the Gα-Interacting Vesicle associated protein (GIV) can be used to modulate the GIV-Gαi signaling pathway, which is implicated in cell migration and cancer metastasis.
Caption: Modulation of GIV signaling by a PEGylated peptide.
References
- 1. Bioorthogonal Peptide Macrocyclization Using Oxime Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification with Aminooxy-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Aminooxy-PEG3-acid for the surface modification of various substrates. This versatile bifunctional linker enables the covalent immobilization of biomolecules, nanoparticles, and other ligands through a stable oxime bond, offering precise control over surface chemistry for a wide range of applications in research, diagnostics, and drug development.
Introduction
This compound is a heterobifunctional linker featuring a terminal aminooxy group and a carboxylic acid. The aminooxy group reacts specifically and efficiently with aldehydes and ketones to form a highly stable oxime linkage.[1] This bio-orthogonal reaction proceeds under mild aqueous conditions, making it ideal for conjugating sensitive biological molecules.[1] The short, hydrophilic triethylene glycol (PEG3) spacer enhances water solubility and reduces non-specific binding to the surface. The terminal carboxylic acid allows for subsequent modifications or can be used for attachment to amine-functionalized surfaces.
The key advantages of using this compound for surface modification include:
-
High Stability: The resulting oxime bond is significantly more stable than imine or hydrazone linkages, ensuring the long-term integrity of the functionalized surface.[1]
-
Chemoselectivity: The reaction is highly specific to aldehydes and ketones, preventing unwanted side reactions with other functional groups present on biomolecules or surfaces.[1]
-
Mild Reaction Conditions: The ligation can be performed at or near physiological pH, preserving the native structure and function of immobilized proteins and other biomolecules.[1]
-
Reduced Non-Specific Binding: The hydrophilic PEG spacer minimizes non-specific adsorption of proteins and other molecules to the modified surface.
Data Presentation
The efficiency of oxime ligation can be significantly enhanced by the use of catalysts. The following table summarizes quantitative data on the relative efficiency of different catalysts for this reaction.
| Catalyst | Relative Efficiency Compared to Uncatalyzed Reaction | Fold Increase in Rate vs. Aniline | Optimal Concentration | Key Characteristics |
| None | 1x | - | - | Slow reaction rate at neutral pH. |
| Aniline | Up to 40x at neutral pH | 1x | 100 mM | Commonly used, but less efficient than diamine catalysts. |
| m-Phenylenediamine (mPDA) | Up to 15x more efficient than aniline | ~15x | 50-750 mM | Highly efficient catalyst with good water solubility, allowing for higher concentrations and significantly accelerated reaction rates. |
| p-Phenylenediamine (pPDA) | 120-fold faster than uncatalyzed, 19-fold faster than aniline (at 2 mM, pH 7) | ~19x | 2-10 mM | Highly effective at low micromolar concentrations. |
Experimental Protocols
This section provides detailed protocols for the surface modification of an aldehyde-functionalized substrate with this compound and subsequent immobilization of a protein.
Protocol 1: Immobilization of this compound on an Aldehyde-Functionalized Surface
This protocol describes the covalent attachment of this compound to a surface presenting aldehyde groups.
Materials:
-
Aldehyde-functionalized substrate (e.g., glass slide, nanoparticle)
-
This compound
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0
-
Catalyst (optional but recommended): m-Phenylenediamine (mPDA) or Aniline
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Washing Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Deionized (DI) water
Procedure:
-
Prepare this compound Solution:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Dilute the stock solution to a final concentration of 1-10 mM in the Reaction Buffer.
-
-
Prepare Catalyst Solution (Optional):
-
Prepare a 1 M stock solution of mPDA or aniline in DI water.
-
-
Reaction Setup:
-
Immerse the aldehyde-functionalized substrate in the this compound solution.
-
If using a catalyst, add the catalyst stock solution to the reaction mixture to a final concentration of 50-100 mM for aniline or 50 mM for mPDA.
-
Incubate the reaction for 2-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate thoroughly with PBST (3 x 5 minutes).
-
Rinse with DI water (2 x 5 minutes).
-
-
Drying and Storage:
-
Dry the functionalized substrate under a stream of nitrogen.
-
Store the modified surface in a desiccator at 4°C until further use.
-
Protocol 2: Immobilization of a Protein onto an this compound Functionalized Surface
This protocol outlines the steps to immobilize an aldehyde- or ketone-containing protein onto the surface prepared in Protocol 1. The carboxylic acid end of the PEG linker is first activated to an NHS ester, which then reacts with primary amines on the protein.
Materials:
-
This compound functionalized substrate (from Protocol 1)
-
Protein to be immobilized (containing primary amine groups)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Washing Buffer: PBST
-
DI water
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Prepare a fresh solution of 50 mg/mL NHS and 50 mg/mL EDC in Activation Buffer.
-
Immerse the this compound functionalized substrate in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
Wash the activated substrate with ice-cold DI water.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in a solution of the protein (0.1-1 mg/mL) in Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Remove the substrate from the protein solution.
-
Immerse the substrate in Quenching Buffer for 10-15 minutes to block any unreacted NHS-ester groups.
-
-
Final Washing:
-
Wash the substrate with PBST (3 x 5 minutes).
-
Rinse with DI water (2 x 5 minutes).
-
-
Drying and Storage:
-
Dry the protein-immobilized surface under a stream of nitrogen.
-
Store at 4°C in a hydrated state or as recommended for the specific protein.
-
Visualizations
Chemical Reaction Workflow
Caption: Workflow for surface modification and protein immobilization.
Signaling Pathway Analogy: Surface Activation and Ligand Capture
Caption: Ligand capture via oxime ligation on a modified surface.
References
Application Notes and Protocols for Aminooxy-PEG3-acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Aminooxy-PEG3-acid, a heterobifunctional linker, in the field of bioconjugation and drug development. The unique properties of this reagent, combining a polyethylene glycol (PEG) spacer with a reactive aminooxy group and a terminal carboxylic acid, make it a versatile tool for creating stable and efficient bioconjugates through oxime ligation, a key reaction in click chemistry.
Introduction to this compound and Oxime Ligation
This compound is a chemical modification reagent that features three key components:
-
Aminooxy Group (-O-NH₂): This functional group is highly reactive towards aldehydes and ketones, forming a stable oxime linkage. This reaction is a cornerstone of "click chemistry" due to its high efficiency, specificity, and biocompatibility. The enhanced nucleophilicity of the aminooxy group allows for selective reaction with carbonyls even in complex biological mixtures with minimal off-target reactions.
-
PEG3 Spacer: The short polyethylene glycol chain, consisting of three ethylene glycol units, imparts hydrophilicity to the linker and the resulting conjugate. This can improve solubility, reduce aggregation, and potentially enhance the pharmacokinetic properties of the modified biomolecule.
-
Carboxylic Acid Group (-COOH): The terminal carboxylic acid provides a versatile handle for further conjugation. It can be activated to react with primary amines on other molecules, such as proteins, peptides, or drug molecules, to form stable amide bonds.
The primary application of the aminooxy group is in oxime ligation , a bioorthogonal reaction that proceeds under mild conditions and offers exceptional stability compared to other linkages like those formed from maleimide-thiol reactions. The resulting oxime bond is significantly more stable towards hydrolysis than imine (Schiff base) and hydrazone linkages, making it ideal for creating long-lasting bioconjugates.
Key Applications
The bifunctional nature of this compound makes it suitable for a wide range of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to monoclonal antibodies. The carboxylic acid can be coupled to the drug, and the aminooxy group can react with an aldehyde or ketone introduced onto the antibody, often through the oxidation of carbohydrate moieties in the Fc region. This site-specific conjugation can lead to more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).
-
PROTACs (Proteolysis Targeting Chimeras): This linker can connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[1] The flexible PEG spacer can be crucial for achieving the optimal orientation of the two ligands for efficient ternary complex formation.
-
Fluorescent Probes and Imaging Agents: The carboxylic acid can be conjugated to a fluorophore, while the aminooxy group can be used to attach the probe to a biomolecule of interest for cellular imaging and tracking.
-
Surface Modification: Immobilization of biomolecules onto surfaces containing aldehyde or ketone groups for applications in biosensors and microarrays.
-
Peptide and Protein Modification: Site-specific modification of peptides and proteins that have been engineered to contain a ketone or aldehyde group.
Quantitative Data on Oxime Ligation
The efficiency of oxime ligation is influenced by several factors, including pH, temperature, and the presence of catalysts. The following tables summarize typical quantitative data for oxime ligation reactions. While specific data for this compound is limited in publicly available literature, the following represents expected values based on the chemistry of aminooxy-carbonyl reactions.
Table 1: General Reaction Parameters for Oxime Ligation
| Parameter | Typical Range | Notes |
| pH | 4.5 - 7.0 | The reaction rate is generally faster at slightly acidic pH. However, catalysis can enable efficient ligation at neutral pH. |
| Temperature | 4 - 37 °C | The reaction can proceed at room temperature or refrigerated, with faster rates at higher temperatures. |
| Reaction Time | 1 - 24 hours | Dependent on reactant concentrations, temperature, and catalyst use. Can be as short as minutes with high concentrations and catalysis.[2] |
| Molar Ratio | 1.1 - 20 equivalents of aminooxy reagent | An excess of the aminooxy-containing molecule is typically used to drive the reaction to completion. |
| Catalyst | Aniline, m-phenylenediamine, p-phenylenediamine | Catalysts can significantly accelerate the reaction rate, especially at neutral pH.[3] |
Table 2: Representative Reaction Kinetics of Oxime Ligation
| Reactants | Catalyst | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Aminooxyacetyl-peptide + Benzaldehyde | 100 mM Aniline | 7.0 | 8.2 ± 1.0 | [4] |
| Aminooxy-dansyl + Dodecanal | 25 µM m-phenylenediamine | 7.0 | Not explicitly stated, but significant rate enhancement observed over aniline. | [3] |
| Aminooxy-dansyl + 2-pentanone | Varying catalyst concentrations | 7.5 | Rate is dependent on catalyst concentration. |
Experimental Protocols
The following are detailed protocols for key applications of this compound. These are intended as starting points and may require optimization for specific molecules and applications.
Protocol 1: General Procedure for Conjugating this compound to an Amine-Containing Molecule (e.g., a Drug or a Fluorescent Dye)
This protocol describes the activation of the carboxylic acid on this compound and its subsequent reaction with a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., drug, dye)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Purification system (e.g., HPLC, silica gel chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. Monitor the reaction progress by TLC or LC-MS.
-
-
Conjugation to Amine:
-
In a separate vial, dissolve the amine-containing molecule (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution of the amine-containing molecule.
-
Slowly add the activated Aminooxy-PEG3-NHS ester solution to the amine solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Purify the resulting conjugate by reversed-phase HPLC or silica gel chromatography to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the product by mass spectrometry (e.g., ESI-MS) and NMR.
-
Protocol 2: Site-Specific Antibody Conjugation via Oxime Ligation
This protocol describes the generation of aldehyde groups on an antibody via mild oxidation of its carbohydrate moieties, followed by conjugation with an aminooxy-functionalized molecule (prepared as in Protocol 1).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Sodium periodate (NaIO₄) solution
-
Aminooxy-functionalized molecule (e.g., Aminooxy-PEG3-Drug)
-
Conjugation Buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Quenching solution (e.g., 1 M glycerol)
-
Purification system (e.g., size-exclusion chromatography (SEC), protein A chromatography)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)
Procedure:
-
Antibody Oxidation:
-
Buffer exchange the antibody into an oxidation buffer (e.g., PBS, pH 6.0).
-
Cool the antibody solution to 4 °C in the dark.
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction on ice for 30 minutes.
-
Quench the reaction by adding an excess of glycerol (e.g., to a final concentration of 20 mM) and incubate on ice for 15 minutes.
-
Remove excess periodate and glycerol by buffer exchange into the conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5) using a desalting column or ultrafiltration.
-
-
Oxime Ligation:
-
Add a 50-100 fold molar excess of the aminooxy-functionalized molecule to the oxidized antibody solution.
-
(Optional) To accelerate the reaction at near-neutral pH, an aniline-based catalyst (e.g., m-phenylenediamine) can be added to a final concentration of 10-50 mM.
-
Incubate the reaction at room temperature for 2-16 hours. The optimal time should be determined empirically.
-
-
Purification:
-
Purify the resulting ADC using SEC to remove unconjugated drug-linker. Protein A chromatography can also be used.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or UV-Vis at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.
-
Analyze the ADC by SDS-PAGE to confirm conjugation and assess aggregation.
-
Visualizing Applications in Signaling Pathways
Bioconjugates synthesized using this compound can be powerful tools to study cellular signaling pathways. For example, a fluorescently labeled inhibitor can be used to visualize its target kinase within a cell, or a PROTAC can be designed to degrade a key protein in a pathway.
Example: Probing the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in cell proliferation and is often dysregulated in cancer. A fluorescent probe targeting EGFR could be synthesized using this compound to visualize the receptor in cells.
Caption: EGFR signaling pathway with a hypothetical fluorescent probe.
This diagram illustrates how a fluorescent probe, synthesized by linking an EGFR inhibitor to a fluorophore via this compound, can be used to visualize the EGFR receptor. This allows for the study of receptor localization and trafficking in response to stimuli.
Experimental Workflow for Cellular Imaging
The following workflow outlines the use of a fluorescent probe synthesized with this compound for cellular imaging.
References
- 1. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aminooxy-PEG3-acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for Aminooxy-PEG3-acid. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the success of your bioconjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the reaction of this compound with aldehydes or ketones.
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation Efficiency | Suboptimal pH: The reaction rate is highly pH-dependent. The optimal pH for oxime ligation is typically between 4 and 5, but many biomolecules require physiological conditions.[1][2][3] | - For robust biomolecules, perform the reaction in a buffer at pH 4.5. - For sensitive biomolecules that require neutral pH, the use of a catalyst is essential to achieve a reasonable reaction rate.[1][2] - If uncatalyzed, a slightly acidic pH around 6.0 may offer a compromise. |
| Inefficient or No Catalyst: At neutral pH, the uncatalyzed reaction is very slow. | - Use a nucleophilic catalyst such as aniline or one of its more efficient derivatives. - p-Phenylenediamine and m-phenylenediamine (mPDA) have been shown to be more effective than aniline at neutral pH. - Ensure the catalyst is used at an appropriate concentration (e.g., 10-100 mM for aniline, with higher concentrations possible for more soluble catalysts like mPDA). | |
| Degraded Reagents: this compound or the carbonyl-containing molecule may have degraded due to improper storage or handling. | - Use fresh, high-quality reagents. - Store this compound and other reactive molecules according to the manufacturer's instructions, typically at -20°C or below, protected from moisture. | |
| Steric Hindrance: The reaction site on one or both molecules may be sterically hindered, preventing efficient conjugation. | - Increase the molar excess of the less sterically hindered reactant. - Consider using a longer PEG linker to provide more space between the reactive groups. - Increase the reaction time. | |
| Low Reactant Concentration: Reaction kinetics are concentration-dependent. | - If possible, increase the concentration of one or both reactants. | |
| Precipitation of Protein/Biomolecule | High Concentration of Organic Co-solvent: Some protocols suggest using organic co-solvents to dissolve hydrophobic reagents, which can cause proteins to precipitate. | - Minimize the amount of organic solvent. - Add the organic solvent dropwise to the aqueous solution while gently mixing. |
| Protein Instability in the Reaction Buffer: The chosen buffer or pH may not be optimal for the stability of your specific protein. | - Screen different buffer systems to find one that maintains protein solubility and stability. - Consider adding stabilizing excipients to the reaction mixture. | |
| Non-Specific Binding or Side Reactions | Hydrophobic Interactions: PEGylated molecules can sometimes exhibit non-specific binding. | - Add a non-ionic detergent, such as Tween-20 at a low concentration (e.g., 0.05%), to the reaction and purification buffers. |
| Reaction with Other Functional Groups: While the aminooxy-carbonyl reaction is highly chemoselective, side reactions can occur under certain conditions. | - Ensure the reaction conditions are optimized for oxime ligation and that no other highly reactive functional groups are present that could compete with the desired reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound reaction?
A1: The optimal pH for oxime ligation is generally in the acidic range of 4-5. However, if your biomolecule is not stable under these conditions, the reaction can be performed at a neutral pH (6.5-7.5) with the addition of a nucleophilic catalyst to accelerate the reaction rate.
Q2: Why is my reaction so slow at neutral pH?
A2: The formation of the oxime bond is acid-catalyzed. At neutral pH, the reaction proceeds very slowly. To achieve a practical reaction rate at neutral pH, the use of a catalyst, such as aniline or its derivatives, is highly recommended.
Q3: What catalyst should I use, and at what concentration?
A3: Aniline is a commonly used catalyst, typically at concentrations of 10-100 mM. However, substituted anilines like p-phenylenediamine and m-phenylenediamine (mPDA) have been shown to be significantly more efficient, especially at neutral pH. Due to its higher solubility, mPDA can be used at higher concentrations for even greater rate enhancement.
Q4: How does the reactivity of aldehydes and ketones compare?
A4: Aldehydes are generally more reactive towards aminooxy groups than ketones. Reactions with ketones will be significantly slower and may require more forcing conditions (e.g., higher catalyst concentration, longer reaction time) to achieve high yields.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the conjugation reaction can be monitored by several methods, including:
-
High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from the starting materials.
-
Mass Spectrometry (MS): To confirm the mass of the desired conjugate.
-
SDS-PAGE: For protein conjugations, a successful reaction will result in a shift in the molecular weight of the protein, which can be visualized on a gel.
Q6: How do I purify the final conjugate?
A6: Purification can be achieved through various chromatography techniques. Size-exclusion chromatography (SEC) is effective for separating the larger PEGylated product from smaller unreacted reagents. For protein conjugates, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can also be employed. Dialysis is another option for removing small molecule impurities.
Data Presentation
The following tables summarize key quantitative data for optimizing your reaction conditions.
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Concentration | pH | Relative Rate Enhancement (vs. uncatalyzed) | Reference |
| Aniline | 100 mM | 7.0 | ~40-fold | |
| Aniline | 100 mM | 4.5 | ~400-fold | |
| p-Phenylenediamine | 10 mM | 7.0 | ~120-fold (vs. uncatalyzed), ~19-fold (vs. aniline-catalyzed) | |
| m-Phenylenediamine | 50 mM | 7.3 | ~2-fold faster than aniline at the same concentration | |
| m-Phenylenediamine | 500 mM | 7.3 | >10-fold faster than aniline (at 100 mM) |
Table 2: Second-Order Rate Constants (kobs) for Oxime Ligation under Various Conditions
| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Solvent | kobs (M⁻¹s⁻¹) | Reference |
| Benzaldehyde | Aminooxy acetyl-peptide | Aniline (100 mM) | 7.0 | 0.3 M Na Phosphate | 8.2 | |
| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | Phosphate Buffer | 10.3 | |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | Phosphate Buffer | 27.0 | |
| 2-Pentanone | Aminooxy-dansyl | Aniline (100 mM) | 7.5 | Tris-HCl | 0.082 | |
| 2-Pentanone | Aminooxy-dansyl | m-Phenylenediamine (100 mM) | 7.5 | Tris-HCl | 0.20 |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde- or Ketone-Containing Molecule
This protocol provides a starting point for the conjugation reaction. Optimization of reactant ratios, catalyst concentration, and reaction time may be necessary for your specific application.
Materials:
-
This compound
-
Aldehyde- or ketone-containing molecule
-
Reaction Buffer: e.g., 0.1 M Phosphate buffer, pH 7.0, or 0.1 M Acetate buffer, pH 4.5
-
Catalyst Stock Solution (if required): e.g., 1 M Aniline or m-phenylenediamine in DMSO or an appropriate buffer
-
Quenching reagent (optional): e.g., a small molecule aldehyde or ketone
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Dissolve Reactants:
-
Dissolve the aldehyde- or ketone-containing molecule in the chosen reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Dissolve this compound in the reaction buffer. A 5- to 20-fold molar excess over the carbonyl-containing molecule is a good starting point.
-
-
Initiate the Reaction:
-
Add the this compound solution to the solution of the carbonyl-containing molecule.
-
If using a catalyst: Add the catalyst stock solution to the reaction mixture to achieve the desired final concentration (e.g., 50-100 mM).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring. The optimal reaction time will depend on the reactivity of the carbonyl compound, pH, and catalyst concentration.
-
For sensitive molecules, the reaction can be performed at 4°C, which may require a longer incubation time.
-
-
Monitoring the Reaction (Optional):
-
At various time points, take a small aliquot of the reaction mixture and analyze it by HPLC, MS, or SDS-PAGE to monitor the formation of the product.
-
-
Quenching the Reaction (Optional):
-
To consume any unreacted this compound, a small molecule aldehyde (e.g., acetone) can be added in excess and incubated for an additional 30-60 minutes.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or dialysis to remove unreacted reagents and catalyst.
-
-
Characterization and Storage:
-
Characterize the purified conjugate by MS to confirm its identity and by HPLC to assess its purity.
-
Store the final conjugate under appropriate conditions, typically frozen at -20°C or -80°C.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Aminooxy-PEG3-acid reaction yield improvement
Welcome to the technical support center for Aminooxy-PEG3-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a bifunctional linker commonly used in bioconjugation and drug development. Its two primary reactive groups are:
-
An aminooxy group (-O-NH2), which chemoselectively reacts with aldehydes and ketones to form a stable oxime bond.[1][2][3] This is a bioorthogonal reaction, meaning it can proceed in a biological environment without interfering with native functional groups.
-
A carboxylic acid group (-COOH), which can be coupled to primary amines to form a stable amide bond. This reaction typically requires activation with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4]
It is frequently used as a PROTAC (PROteolysis TArgeting Chimera) linker in the synthesis of molecules designed to selectively degrade target proteins.
Q2: What is the optimal pH for the oxime ligation reaction with the aminooxy group?
The optimal pH for oxime ligation is a trade-off between reaction rate and the stability of your biomolecule.
-
Acidic pH (4.5-5.5): The reaction is most efficient in this range due to acid catalysis of the dehydration step.[5]
-
Neutral pH (6.5-7.5): For many biomolecules that are not stable in acidic conditions, the reaction can be performed at a neutral pH. However, the reaction rate is significantly slower. To overcome this, a nucleophilic catalyst is highly recommended.
Q3: How can I accelerate a slow oxime ligation reaction at neutral pH?
Slow reaction rates at neutral pH are a common challenge. The most effective way to increase the rate is by using a catalyst.
-
Aniline and its derivatives are effective nucleophilic catalysts that can significantly increase the reaction rate at neutral pH. Substituted anilines, such as p-phenylenediamine and m-phenylenediamine (mPDA), have been shown to be even more efficient catalysts than aniline. p-Phenylenediamine at a low concentration of 2 mM has been shown to increase the rate of protein PEGylation by 120-fold compared to an uncatalyzed reaction.
Q4: What are the recommended storage conditions for this compound?
Aminooxy compounds are known to be sensitive and should be handled appropriately to maintain reactivity.
-
Storage: Store desiccated at -20°C for long-term stability.
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening. This is critical to prevent moisture from condensing on the compound, which can lead to degradation. For easier handling, especially for hygroscopic solids, consider preparing a stock solution in an anhydrous solvent like DMSO or DMF and storing it at -20°C for up to a month.
Troubleshooting Guide: Low Reaction Yield
This guide addresses common issues leading to low product yield, categorized by the reactive group being used.
Part 1: Oxime Ligation (Aminooxy + Aldehyde/Ketone)
Issue: Low or no formation of the desired oxime-linked product.
// Nodes Start [label="Low Oxime Ligation Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem1 [label="Suboptimal pH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Problem2 [label="Slow Reaction Kinetics", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Problem3 [label="Reagent Degradation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Problem4 [label="Incorrect Stoichiometry", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Solution1a [label="Adjust pH to 4.5-5.5\nfor maximal rate.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="If biomolecule is unstable,\nuse pH 6.5-7.5 AND add a catalyst.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2a [label="Add a nucleophilic catalyst\n(e.g., Aniline, mPDA).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2b [label="Increase reactant\nconcentrations.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Use fresh this compound.\nWarm to RT before opening.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Use 10- to 50-fold molar excess\nof the aminooxy reagent.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Problem1; Start -> Problem2; Start -> Problem3; Start -> Problem4;
Problem1 -> Solution1a [label=" If molecule is stable"]; Problem1 -> Solution1b [label=" If molecule is sensitive"]; Problem2 -> Solution2a; Problem2 -> Solution2b; Problem3 -> Solution3; Problem4 -> Solution4; } caption [label="Troubleshooting workflow for low oxime ligation yield.", fontsize=10, fontname="Arial"]; }
A logical flowchart for troubleshooting low yield in oxime ligation reactions.
| Potential Cause | Recommended Solution | Explanation |
| Suboptimal Reaction pH | For robust molecules, adjust the buffer to pH 4.5-5.5. For sensitive biomolecules, maintain pH 6.5-7.5 and add a catalyst. | The reaction rate is fastest at acidic pH. If the stability of your substrate is a concern, a catalyst is essential to achieve a reasonable reaction rate at neutral pH. |
| Slow Reaction Kinetics | Add a nucleophilic catalyst like aniline (10-100 mM) or a more efficient derivative like m-phenylenediamine (mPDA) or p-phenylenediamine. | Catalysts dramatically accelerate the rate-limiting dehydration step in oxime formation, especially at neutral pH. Increasing the concentration of reactants can also improve the reaction rate. |
| Degraded Aminooxy Reagent | Use a fresh vial of this compound. Always allow the reagent to warm to room temperature before opening to prevent moisture condensation. | Aminooxy compounds are sensitive to moisture and can degrade over time, leading to low reactivity. |
| Suboptimal Molar Ratio | Use a molar excess (e.g., 10 to 50-fold) of the this compound relative to the aldehyde or ketone-containing molecule. | Using an excess of one reagent can help drive the reaction to completion, especially if the concentration of the limiting reactant is low. |
| Aldehyde/Ketone Reactivity | Be aware that aldehydes react much more rapidly than ketones. Non-conjugated aldehydes are more reactive than conjugated ones. | The inherent reactivity of the carbonyl group plays a major role. Reactions with ketones may require longer incubation times or more potent catalytic conditions to achieve high yields. |
Part 2: Amide Coupling (Carboxylic Acid + Amine)
Issue: Low or no formation of the desired amide-linked product.
// Nodes Start [label="Low Amide Coupling Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem1 [label="Inactive Coupling Agents", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Problem2 [label="Presence of Water", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Problem3 [label="Incorrect pH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Problem4 [label="Competing Nucleophiles", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Solution1 [label="Use fresh, high-quality EDC and NHS.\nStore properly in a desiccator.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use anhydrous solvents (e.g., DMF, DCM).\nEnsure all reagents are dry.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Step 1 (Activation): pH 4.5-6.0 (MES buffer).\nStep 2 (Coupling): pH 7.0-8.5 (PBS buffer).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Use amine-free buffers (e.g., MES, PBS).\nAvoid Tris or glycine buffers.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Problem1; Start -> Problem2; Start -> Problem3; Start -> Problem4;
Problem1 -> Solution1; Problem2 -> Solution2; Problem3 -> Solution3; Problem4 -> Solution4; } caption [label="Troubleshooting workflow for low amide coupling yield.", fontsize=10, fontname="Arial"]; }
A logical flowchart for troubleshooting low yield in EDC/NHS-mediated amide coupling.
| Potential Cause | Recommended Solution | Explanation |
| Inactive Coupling Agents | Use fresh, high-quality EDC and NHS. Store reagents properly in a desiccator at -20°C and warm to room temperature before opening. | EDC and NHS are highly sensitive to moisture. Hydrolysis will inactivate them, preventing the activation of the carboxylic acid and leading to zero yield. |
| Presence of Water | Ensure all solvents (e.g., DMF, DCM, DMSO) are anhydrous. Dry starting materials if necessary. | Water will hydrolyze the activated O-acylisourea and NHS-ester intermediates, regenerating the carboxylic acid and preventing amide bond formation. |
| Incorrect Reaction pH | Use a two-step pH procedure. Activate the carboxylic acid at pH 4.5-6.0 (e.g., in MES buffer). Then, add the amine and raise the pH to 7.2-8.5 (e.g., with PBS buffer) for the coupling step. | The activation step is most efficient at acidic pH, while the coupling to the amine is most efficient at physiological to slightly basic pH. |
| Competing Nucleophiles in Buffer | Use buffers that do not contain primary amines or carboxylates, such as MES and PBS. Avoid buffers like Tris or glycine. | The primary amines in buffers like Tris will compete with your target molecule for the activated carboxylic acid, reducing the yield of your desired product. |
| Formation of Side Products | Add NHS to the reaction. NHS reacts with the activated acid to form a more stable NHS-ester, which is less prone to rearrangement into an N-acylurea byproduct. | A common side product is N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. This is often difficult to remove during purification. |
Experimental Protocols
Protocol 1: General Oxime Ligation with an Aldehyde-Containing Protein
This protocol provides a general guideline for conjugating this compound to an aldehyde-containing protein at neutral pH using a catalyst.
Materials:
-
Aldehyde-containing protein
-
This compound
-
Reaction Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2 (amine-free)
-
Anhydrous DMSO or DMF
-
Catalyst Stock: 1 M Aniline in Reaction Buffer (prepare fresh)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Prepare Reactants:
-
Dissolve the aldehyde-containing protein in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
-
Initiate Reaction:
-
To your protein solution, add the this compound stock solution to achieve a final 20-fold molar excess.
-
Add the freshly prepared Aniline stock solution to the reaction mixture to a final concentration of 50-100 mM.
-
-
Incubate:
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. Reaction progress can be monitored by SDS-PAGE (a successful conjugation will show a shift in molecular weight) or mass spectrometry.
-
-
Purification:
-
Purify the conjugate to remove excess this compound and catalyst using an appropriate method such as SEC (desalting column).
-
// Nodes P1 [label="Prepare Protein Solution\n(pH 7.2 PBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; P2 [label="Prepare this compound\nStock (50 mM in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; P3 [label="Prepare Aniline Catalyst\nStock (1 M in PBS)", fillcolor="#F1F3F4", fontcolor="#202124"];
Mix [label="Combine Reactants\n(Protein, PEG, Catalyst)", shape=invtrapezium, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubate [label="Incubate\n(2-4h at RT or overnight at 4°C)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
Monitor [label="Monitor Progress\n(SDS-PAGE / Mass Spec)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", peripheries=1];
Purify [label="Purify Conjugate\n(Size Exclusion Chromatography)", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"];
Final [label="Final Product", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections P1 -> Mix; P2 -> Mix; P3 -> Mix; Mix -> Incubate; Incubate -> Monitor; Monitor -> Purify [label="Reaction Complete"]; Monitor -> Incubate [label="Incomplete"]; Purify -> Final; } caption [label="Experimental workflow for a catalyzed oxime ligation.", fontsize=10, fontname="Arial"]; }
Workflow for conjugating this compound to an aldehyde-containing protein.
Protocol 2: Two-Step Amide Coupling to an Amine-Containing Molecule
This protocol outlines the conjugation of this compound to a molecule containing a primary amine using EDC/NHS chemistry.
Materials:
-
Amine-containing molecule
-
This compound
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 5.5 (amine-free)
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 (amine-free)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Purification column (e.g., RP-HPLC or SEC)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in Activation Buffer.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO immediately before use.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activate Carboxylic Acid:
-
Add EDC and NHS stock solutions to the this compound solution to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature to activate the acid groups.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the solution of the amine-containing molecule. A 1.5 to 5-fold molar excess of the activated molecule is recommended.
-
Gently mix and allow the reaction to proceed for 2 hours at room temperature.
-
-
Quench Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using an appropriate chromatography method.
-
Data Summary
Table 1: Recommended Reaction Conditions for Oxime Ligation
| Parameter | Condition | Rationale & Notes |
| pH | 4.5 - 7.5 | Optimal rate is at pH 4.5-5.5. For sensitive biomolecules, use pH 6.5-7.5 with a catalyst. |
| Catalyst | Aniline (10-100 mM) or m-phenylenediamine (mPDA) (up to 500 mM) | Required for efficient reaction at neutral pH. mPDA is more soluble and can be more effective than aniline. |
| Molar Ratio | 10-50x excess of this compound | Drives the reaction towards completion, especially with low concentration substrates. |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction proceeds well at RT. 4°C can be used for prolonged reactions with sensitive molecules. |
| Reaction Time | 2 - 24 hours | Highly dependent on substrate reactivity and catalyst concentration. Monitor reaction for completion. With optimized conditions, can be much faster. |
Table 2: Recommended Reagent Ratios for Two-Step Amide Coupling
| Reagent | Molar Ratio (relative to Acid) | Purpose |
| This compound | 1 equivalent | The starting material to be activated. |
| EDC | 1.2 - 1.5 equivalents | Carbodiimide that activates the carboxylic acid. |
| NHS | 1.2 - 1.5 equivalents | Stabilizes the activated intermediate, improving efficiency and reducing side products. |
| Amine-Molecule | 1.5 - 5 equivalents (relative to activated acid) | Drives the reaction towards the desired amide product. |
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aminooxy-PEG3-acid Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aminooxy-PEG3-acid conjugation.
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation of this compound to aldehyde or ketone-containing molecules.
| Problem ID | Problem Description | Potential Causes | Recommended Actions |
| A01 | Low or No Conjugation Efficiency | 1. Suboptimal Reaction pH: The optimal pH for oxime ligation is typically between 4.5 and 7.5.[1] At neutral pH, the reaction can be slow.[2] 2. Inactive this compound: Aminooxy compounds can be sensitive and may have degraded during storage.[3] 3. Inaccessible or Unreactive Carbonyl Group: The aldehyde or ketone on the target molecule may be sterically hindered or electronically deactivated. 4. Insufficient Reagent Concentration: The molar ratio of this compound to the target molecule may be too low. 5. Absence of Catalyst: While not always required, a catalyst like aniline can significantly accelerate the reaction rate, especially at neutral pH.[1][4] | 1. Optimize Reaction pH: Perform the reaction in a mildly acidic buffer (e.g., 0.1 M sodium acetate, pH 5.5). If neutral pH is required, consider adding a catalyst. 2. Verify Reagent Integrity: Use freshly acquired this compound or test the activity of the stored reagent on a control aldehyde/ketone. It is recommended to use aminooxy compounds within a week of receipt. 3. Assess Target Molecule: Confirm the presence and accessibility of the carbonyl group using analytical methods. Consider modifying the linker strategy if steric hindrance is a major issue. 4. Increase Molar Excess: Use a higher molar excess of the this compound (e.g., 10-50 fold excess). 5. Add a Catalyst: Introduce a catalyst such as aniline to the reaction mixture to increase the rate of oxime bond formation. |
| B02 | Heterogeneous Product Mixture (Multiple PEGylations) | 1. Multiple Reactive Sites: The target molecule may possess multiple aldehyde or ketone groups. 2. Non-specific Modification: Side reactions may be occurring, leading to PEGylation at unintended sites. | 1. Site-Specific Modification: If possible, engineer the target molecule to have a single, accessible reactive site. 2. Control Stoichiometry: Carefully control the molar ratio of this compound to the target molecule to favor mono-PEGylation. 3. Purification: Employ high-resolution purification techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) to separate the different PEGylated species. |
| C03 | Difficulty in Purifying the Conjugate | 1. Similar Physicochemical Properties: The PEGylated product and unreacted starting materials may have similar properties, making separation challenging. 2. PEG Interference: The PEG chain can mask the surface charges of the protein, reducing the effectiveness of ion-exchange chromatography. | 1. Optimize Chromatographic Conditions: Experiment with different chromatographic techniques (SEC, IEX, HIC) and optimize parameters like buffer composition, pH, and gradient. 2. Alternative Purification Methods: Consider alternative methods like tangential flow filtration or affinity chromatography if a suitable tag is present. |
| D04 | Instability of the Oxime Linkage | 1. Extreme pH Conditions: While generally stable, the oxime linkage can be susceptible to hydrolysis under very acidic conditions. | 1. Maintain Appropriate pH: Store and handle the conjugate in buffers with a pH range of 6.0-8.0 to ensure the long-term stability of the oxime bond. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for this compound conjugation?
The formation of the oxime bond is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.5. However, the reaction can also proceed at neutral pH, although it may be slower. If the reaction must be performed at neutral pH, the addition of a catalyst like aniline is recommended to increase the reaction rate.
2. How can I improve the speed of the conjugation reaction?
To accelerate the reaction, you can:
-
Use a catalyst: Aniline is a commonly used catalyst for oxime ligation.
-
Increase reagent concentration: A higher concentration of reactants will lead to a faster reaction rate.
-
Optimize the pH: Ensure the reaction is carried out within the optimal pH range.
3. Is the oxime bond formed during conjugation stable?
Yes, the oxime linkage is significantly more stable than other linkages like hydrazones and imines. It is stable under typical physiological conditions. However, it can be cleaved under strongly acidic conditions.
4. How should I store this compound?
Aminooxy compounds can be sensitive to degradation. It is recommended to store this compound at -20°C and to use it shortly after purchase, ideally within one week. Before opening, allow the vial to warm to room temperature to prevent moisture condensation.
5. What purification methods are recommended for this compound conjugates?
The purification of PEGylated molecules can be challenging due to the properties of the PEG chain. Commonly used techniques include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their charge. The effectiveness of IEX can be reduced by the PEG chain shielding the protein's surface charges.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.
The choice of method will depend on the specific properties of your target molecule and the PEGylated conjugate.
Experimental Protocols
Standard Protocol for Oxime Ligation
This protocol provides a general procedure for conjugating this compound to an aldehyde or ketone-containing protein.
Materials:
-
Aldehyde or ketone-modified protein in a suitable buffer (e.g., 0.1 M MES, 0.9% NaCl, pH 5.5)
-
This compound
-
Aniline (optional, as a catalyst)
-
Reaction Buffer: 0.1 M MES, 0.9% NaCl, pH 5.5
-
Quenching solution (optional, e.g., a primary amine like Tris buffer)
-
Purification column (e.g., SEC or IEX)
Procedure:
-
Dissolve the this compound in the Reaction Buffer to a desired stock concentration.
-
Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle mixing. The optimal reaction time should be determined empirically.
-
(Optional) Quench the reaction by adding a quenching solution to consume any unreacted this compound.
-
Purify the conjugate using an appropriate chromatography method (e.g., SEC to remove excess PEG reagent).
-
Analyze the purified conjugate using SDS-PAGE and/or mass spectrometry to confirm successful conjugation. A successful PEGylation will result in a higher molecular weight band on the gel.
Visualizations
Caption: A general workflow for the conjugation of this compound.
Caption: The chemical reaction forming a stable oxime bond.
Caption: A decision tree for troubleshooting low conjugation efficiency.
References
Aminooxy-PEG3-acid stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Aminooxy-PEG3-acid. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. The optimal storage temperatures vary depending on whether the compound is in its pure form or dissolved in a solvent.
Q2: How should I handle this compound upon receipt?
A2: this compound is shipped at room temperature for continental US deliveries, though this may vary for other locations[1]. Upon receipt, it is critical to store it at the recommended temperatures immediately to maintain its stability. Some suppliers note that aminooxy compounds are generally reactive and sensitive, advising for immediate use (within one week) for optimal performance[2][3].
Q3: What is the shelf life of this compound?
A3: The shelf life of this compound is dependent on the storage conditions. For the pure, neat form of the compound, a shelf life of up to 3 years can be expected when stored at -20°C[1][4]. When in a solvent, the stability is reduced.
Q4: Can I store solutions of this compound?
A4: Yes, but for a limited time and at lower temperatures. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to use freshly prepared solutions for the best results.
Q5: In which solvents can I dissolve this compound?
A5: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of 250 mg/mL or higher. For other aminooxy-PEG derivatives, solvents like water, DMF, and DCM have also been reported. When using DMSO, it is important to use a fresh, unopened bottle as DMSO is hygroscopic and absorbed water can affect the solubility and stability of the compound.
Stability Data Summary
| Form | Storage Temperature | Shelf Life |
| Pure (Neat) | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Troubleshooting Guide
Q1: I am seeing low reactivity of my this compound in my conjugation reaction. What could be the cause?
A1: Low reactivity is often linked to improper storage or handling.
-
Improper Storage: Extended storage at temperatures warmer than -20°C or repeated freeze-thaw cycles of solutions can lead to degradation. Verify your storage conditions against the recommendations.
-
Moisture: The aminooxy group can be sensitive to moisture. Ensure you are using anhydrous solvents and handling the compound in a dry environment. If using DMSO, ensure it is a fresh, unopened bottle.
-
Age of Compound: If the compound has been stored for an extended period, even under recommended conditions, its reactivity may decrease. It's best to use it within the recommended shelf life. Some suppliers recommend immediate use of aminooxy compounds due to their reactive and sensitive nature.
Q2: My experimental results are inconsistent. Could this be related to the stability of this compound?
A2: Yes, inconsistent results can be a symptom of compound degradation.
-
Solution Stability: If you are using a stock solution that has been stored for a while, consider preparing a fresh solution. The stability of the compound in solvent is significantly shorter than in its pure form.
-
Reaction Conditions: The aminooxy group's reactivity is pH-dependent. Ensure your reaction buffer is at the optimal pH for oxime ligation (typically pH 4-6).
Q3: Are there any chemicals that are incompatible with this compound?
A3: Yes. Avoid strong oxidizing agents, strong acids, and strong alkalis, as they can react with and degrade the molecule.
Visual Guides
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Key functional groups of this compound.
References
Preventing side reactions with Aminooxy-PEG3-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Aminooxy-PEG3-acid. Our goal is to help you prevent and resolve common side reactions and other issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker containing an aminooxy group (-ONH2) and a carboxylic acid (-COOH) separated by a three-unit polyethylene glycol (PEG) spacer. Its primary application is in bioconjugation, where the aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime bond. The carboxylic acid can be coupled to primary amines using standard carbodiimide chemistry. This linker is often used to conjugate molecules to proteins, peptides, or other biomolecules that have been modified to contain a carbonyl group.
Q2: What are the optimal reaction conditions for oxime ligation with this compound?
The formation of an oxime bond is pH-dependent. The optimal pH for the reaction between an aminooxy group and an aldehyde or ketone is typically between 4.5 and 7.[1] At a lower pH, the aminooxy group can be protonated, which reduces its nucleophilicity. At a higher pH, the rate-limiting step of dehydrating the hemiaminal intermediate is slow. For many bioconjugation applications involving sensitive proteins, a pH range of 6.5-7.5 is a good compromise to maintain the stability of the biological molecules.[2]
Q3: How can I increase the rate of my oxime ligation reaction?
Slow reaction rates can be a challenge, especially at neutral pH or with low reactant concentrations. To accelerate the reaction, you can:
-
Use a catalyst: Aniline and its derivatives, such as p-phenylenediamine, are effective nucleophilic catalysts that can significantly increase the reaction rate at neutral pH.[3][4][5]
-
Increase reactant concentration: If your biomolecule's stability permits, increasing the concentration of either the this compound or the carbonyl-containing molecule will drive the reaction forward.
-
Optimize pH: Ensure your reaction buffer is within the optimal pH range of 4.5-7.
Q4: How stable is the oxime bond formed?
The oxime bond is generally considered stable, especially when compared to other linkages like hydrazones and imines. It exhibits greater hydrolytic stability under physiological conditions. However, prolonged exposure to very low or high pH can lead to hydrolysis.
Q5: What are the storage recommendations for this compound?
This compound should be stored at -20°C for long-term stability. For stock solutions in solvents like DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to one month. It is advisable to warm the vial to room temperature before opening to prevent moisture condensation. Aminooxy compounds are known to be reactive and sensitive, so immediate use after preparation is highly recommended.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Possible Causes | Recommended Solutions |
| Inactive this compound | The reagent may have degraded due to improper storage (e.g., exposure to moisture or elevated temperatures). Prepare a fresh solution of this compound for each experiment. Verify the purity of the reagent if possible. |
| Inactive Carbonyl Group on Biomolecule | The aldehyde or ketone on your target molecule may have oxidized or undergone other side reactions. Ensure the carbonyl group is freshly generated or has been properly stored. |
| Suboptimal Reaction pH | The pH of the reaction buffer is outside the optimal range of 4.5-7. Verify the pH of your buffer and adjust if necessary. |
| Insufficient Reactant Concentration | The concentrations of one or both reactants are too low for the reaction to proceed efficiently. If possible, increase the molar excess of this compound. |
| Steric Hindrance | The conjugation site on the biomolecule may be sterically hindered, preventing the this compound from accessing it. Consider using a longer PEG linker to provide more distance between the reactive groups. |
| Presence of Competing Nucleophiles | High concentrations of primary amines (e.g., from Tris buffer) can compete with the aminooxy group for reaction with the carbonyl, although this is less common due to the higher nucleophilicity of the aminooxy group. Use a non-amine-containing buffer like PBS or MES. |
Problem 2: Formation of Precipitate During Reaction
| Possible Causes | Recommended Solutions |
| Poor Solubility of Reactants or Product | The this compound, the target biomolecule, or the final conjugate may have limited solubility in the reaction buffer. The PEG linker is intended to improve solubility, but aggregation can still occur. Try adding a co-solvent like DMSO or DMF (up to 10-20% v/v) if it does not affect your biomolecule's activity. |
| Aggregation of the Biomolecule | The reaction conditions (e.g., pH, temperature, agitation) may be causing the biomolecule to denature and aggregate. Optimize the reaction conditions to be milder. Consider adding stabilizing agents if compatible with the reaction. |
Problem 3: Loss of Biological Activity of the Conjugate
| Possible Causes | Recommended Solutions |
| Steric Hindrance at the Active Site | The attached PEG chain may be blocking the active site or a binding domain of the biomolecule. If possible, choose a conjugation site that is distant from the active site. Using a shorter or longer PEG linker can also be explored. |
| Modification of Critical Residues | The process of introducing the carbonyl group onto the biomolecule may have damaged critical amino acid residues. Use a milder method for generating the aldehyde or ketone. |
| Denaturation During Reaction or Purification | The biomolecule may have been denatured by the reaction conditions (pH, temperature) or during the purification process. Use milder conditions and purification techniques that are known to be gentle on your biomolecule. |
Quantitative Data
Table 1: Influence of Catalyst on Oxime Ligation Rate
| Catalyst | Concentration (mM) | pH | Relative Rate Increase (vs. Uncatalyzed) | Reference |
| None | - | 7 | 1x | |
| Aniline | 100 | 7 | ~20x | |
| p-Phenylenediamine | 2 | 7 | - | |
| p-Phenylenediamine | 10 | 7 | ~120x | |
| m-Phenylenediamine | 100 | 7.4 | ~2.5x (vs. Aniline) | |
| m-Phenylenediamine | 500 | 7.4 | >10x (vs. Aniline) | |
| m-Phenylenediamine | 750 | 7.4 | ~15x (vs. Aniline) |
Table 2: Hydrolytic Stability of Oxime vs. Hydrazone Linkages
| Linkage | pH | Half-life | Relative Stability | Reference |
| Hydrazone | 7.0 | Hours to days | 1x | |
| Oxime | 7.0 | Significantly longer | ~10³-fold more stable than simple hydrazones |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an Aldehyde-Containing Protein
-
Prepare the Protein Solution: Dissolve the aldehyde-modified protein in a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.0) at a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in the reaction buffer to a concentration that will result in a 10-50 fold molar excess over the protein.
-
Prepare the Catalyst Solution (Optional but Recommended): Prepare a stock solution of p-phenylenediamine in the reaction buffer (e.g., 100 mM).
-
Initiate the Conjugation Reaction: Add the this compound solution to the protein solution. If using a catalyst, add the catalyst stock solution to a final concentration of 10 mM.
-
Incubate: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal time may need to be determined empirically.
-
Purification: Purify the conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
Protocol 2: Purification of the PEGylated Protein using Size-Exclusion Chromatography (SEC)
-
Equilibrate the SEC Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25 or Superdex 75, depending on the protein size) with a suitable buffer (e.g., PBS).
-
Load the Sample: Load the entire reaction mixture from Protocol 1 onto the equilibrated column.
-
Elute the Conjugate: Elute the column with the equilibration buffer at the recommended flow rate. The PEGylated protein, having a higher molecular weight, will elute first, followed by the unreacted protein and then the excess this compound and catalyst.
-
Collect and Pool Fractions: Collect fractions and monitor the protein concentration using UV absorbance at 280 nm. Pool the fractions containing the purified conjugate.
-
Characterize the Purified Conjugate: Analyze the pooled fractions by SDS-PAGE and/or mass spectrometry to confirm the conjugation and assess purity.
Visualizations
Caption: Workflow for this compound conjugation to a protein.
Caption: Logical workflow for troubleshooting low conjugation yield.
Caption: Key reaction pathways including potential side reactions.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Aminooxy-PEG3-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Aminooxy-PEG3-acid conjugates. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for this compound conjugates?
A1: The most common and effective methods for purifying this compound conjugates, particularly when conjugated to proteins or peptides, are size-exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC), and hydrophobic interaction chromatography (HIC).[1][2] The choice of method depends on the properties of the conjugate and the impurities to be removed. SEC is particularly useful for removing unreacted, low molecular weight species like excess PEG reagents.[1][3]
Q2: How stable is the oxime bond formed in this compound conjugates during purification?
A2: The oxime bond is known for its high stability, especially when compared to other linkages like hydrazones.[4] It is generally stable under aqueous conditions and at neutral pH. Cleavage of the oxime bond typically requires harsh acidic conditions, such as refluxing in acid, which are not commonly used in standard protein purification protocols. Therefore, the oxime linkage is considered robust throughout typical purification procedures.
Q3: What are the main impurities I should expect after the conjugation reaction?
A3: Common impurities include unreacted this compound, excess of the molecule it was conjugated to (e.g., protein, peptide), and potentially side products from the reaction. If the PEG reagent itself is polydisperse, you may also have heterogeneity in the final conjugate.
Q4: What analytical techniques are recommended to assess the purity of the final conjugate?
A4: A combination of analytical techniques is recommended for comprehensive characterization. SDS-PAGE can show an increase in molecular weight, indicating successful conjugation. Mass spectrometry (MS) is crucial for confirming the molecular weight of the conjugate and determining the degree of labeling. HPLC, particularly analytical SEC and RP-HPLC, is used to assess purity and quantify impurities. For antibody-drug conjugates (ADCs), HIC is a standard method to determine the drug-to-antibody ratio (DAR).
Q5: What is a typical yield for the synthesis and purification of oxime-linked conjugates?
A5: The oxime ligation reaction itself is highly efficient, often achieving yields of 90% or greater. In some cases, the reaction can proceed to near completion (close to 100%). The final yield of the purified conjugate will depend on the efficiency of the purification steps and the number of steps involved.
Experimental Protocols
General Protocol for Size-Exclusion Chromatography (SEC) Purification
This protocol is designed to remove unreacted this compound and other small molecules from the conjugation reaction mixture.
-
Column Equilibration: Equilibrate the SEC column (e.g., Sephadex G-25, Superdex 75) with a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Sample Loading: Load the crude conjugation reaction mixture onto the column. The sample volume should not exceed the manufacturer's recommendation for the column size.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate wavelength depending on the conjugated molecule.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified conjugate.
-
Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary using a suitable method like ultrafiltration.
General Protocol for Reverse-Phase HPLC (RP-HPLC) Purification
This protocol is suitable for purifying conjugates based on their hydrophobicity.
-
Column and Solvents: Use a C18 or C8 column. The mobile phase typically consists of Solvent A (e.g., 0.1% trifluoroacetic acid (TFA) in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Column Equilibration: Equilibrate the column with a low percentage of Solvent B.
-
Sample Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Elute the bound molecules using a linear gradient of increasing concentration of Solvent B. The specific gradient will need to be optimized for the specific conjugate.
-
Fraction Collection: Collect fractions as they elute from the column, monitoring the chromatogram for peaks of interest.
-
Analysis and Solvent Removal: Analyze the fractions by mass spectrometry to confirm the identity of the purified conjugate. Remove the organic solvent from the pooled fractions, typically by lyophilization.
Data Presentation
Table 1: Recommended Chromatography Methods for Purification
| Purification Method | Principle of Separation | Typical Application | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Molecular size | Removal of unreacted PEG reagent and other small molecules. | Mild conditions, preserves protein structure. | Low resolution for species of similar size. |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation of conjugate from unreacted starting materials and isomers. | High resolution and purity. | Can be denaturing for some proteins due to organic solvents. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Purification of ADCs and determination of drug-to-antibody ratio (DAR). | Non-denaturing conditions, preserves protein activity. | May have lower resolution and recovery compared to RP-HPLC. |
| Ion-Exchange Chromatography (IEX) | Net charge | Separation of conjugates with different degrees of PEGylation. | High capacity, can separate based on charge differences. | PEG chains can shield protein charges, reducing separation efficiency. |
Table 2: Typical RP-HPLC Parameters for Conjugate Analysis
| Parameter | Typical Value/Condition |
| Column | C18 or C8, 5 µm particle size |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm and 280 nm |
| Column Temperature | 25-40 °C |
| Gradient | Linear gradient from 5% to 95% B over 30-60 minutes |
Troubleshooting Guide
Problem 1: Low or No Conjugate Yield
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | Ensure the reaction buffer pH is within the optimal range for oxime ligation (typically pH 6.0-7.5). |
| Inactive Reagents | Use fresh, high-purity this compound and ensure the aldehyde/ketone-containing molecule has not degraded. |
| Steric Hindrance | Increase the molar excess of the this compound reagent or increase the reaction time. |
| Hydrolysis of Reactants | Ensure proper storage of reagents to prevent degradation due to moisture. |
Problem 2: Presence of Multiple Peaks in HPLC Analysis
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Optimize reaction conditions (time, temperature, reagent ratio) to drive the reaction to completion. |
| Unreacted Starting Materials | Purify the reaction mixture using an appropriate chromatography method (e.g., SEC to remove excess PEG reagent). |
| Formation of Isomers | Oxime bonds can form as E/Z isomers, which may be separable by RP-HPLC. This is often not a major concern for biological activity. |
| Multiple Conjugation Sites | If the target molecule has multiple aldehyde/ketone groups, this can lead to a heterogeneous mixture of conjugates with varying degrees of PEGylation. |
| Aggregation of the Conjugate | Analyze by SEC to detect aggregates. Optimize buffer conditions (e.g., add arginine) to reduce non-specific interactions. |
Problem 3: Poor Peak Shape or Recovery in RP-HPLC
| Potential Cause | Recommended Solution |
| Precipitation on Column | Ensure the sample is fully solubilized in the mobile phase before injection. A small amount of organic solvent in the sample may help. |
| Strong Adsorption to the Column | Use a less hydrophobic column (e.g., C8 instead of C18) or adjust the gradient to elute the conjugate more quickly. |
| Secondary Interactions with Silica | Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%) to minimize interactions with free silanol groups on the column. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound conjugates.
Caption: Troubleshooting decision tree for purifying this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
Troubleshooting low yield in oxime ligation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with oxime ligation experiments.
Frequently Asked Questions (FAQs)
Q1: My oxime ligation reaction has a very low yield. Where should I start troubleshooting?
A1: Low yield is a common problem in oxime ligation, often stemming from suboptimal reaction conditions or issues with the starting materials. A systematic approach is the best way to identify the problem. Start by evaluating the three main components: reactants, reaction conditions, and potential side reactions.[1]
Below is a troubleshooting workflow to guide your investigation.
Caption: Troubleshooting workflow for low oxime ligation yield.
Q2: What is the optimal pH for oxime ligation, and how does it affect my reaction?
A2: The rate of oxime formation is highly dependent on pH. The reaction mechanism involves an acid-catalyzed dehydration step.[2]
-
Uncatalyzed Reactions: The optimal pH is typically in the slightly acidic range of 4 to 5.[2][3]
-
Catalyzed Reactions: When using a nucleophilic catalyst like aniline, the reaction can be effectively performed at or near neutral pH (pH 7), which is often necessary for biological applications.[3] However, even with a catalyst, rates are often faster at a more acidic pH.
-
Caution: At very low pH, the aminooxy nucleophile can become protonated, rendering it unreactive and slowing down the ligation.
Q3: My reaction is too slow. How can I accelerate it?
A3: Slow reaction kinetics are a major cause of low yields. Here are several strategies to increase the reaction rate:
-
Use a Catalyst: Nucleophilic catalysts like aniline or its derivatives can dramatically increase the reaction rate, especially at neutral pH. Phenylenediamines, such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), are often more efficient than aniline.
-
Optimize pH: Ensure the pH is appropriate for your system (typically ~4.5 for uncatalyzed reactions).
-
Increase Reactant Concentration: The reaction rate is dependent on the concentration of the reactants. Increasing the concentration can lead to faster ligation, but be mindful of solubility limits.
-
Use Co-solvents: For reactants with poor aqueous solubility, adding organic co-solvents like DMF or DMSO can improve solubility and increase the reaction rate.
-
Increase Temperature: Gently heating the reaction (e.g., to 37°C) can improve kinetics, but ensure your biomolecules are stable at the higher temperature.
-
Choose a More Reactive Carbonyl: Aldehydes are significantly more reactive than ketones. Aromatic aldehydes are particularly potent electrophiles.
Q4: Which catalyst should I choose? Aniline, pPDA, or mPDA?
A4: The choice of catalyst depends on your specific reaction conditions, such as pH and required reaction time.
-
Aniline: It is the most common catalyst and can increase reaction rates up to 40-fold at neutral pH.
-
p-Phenylenediamine (pPDA): This catalyst is more efficient than aniline, showing a 19-fold faster rate than the equivalent aniline-catalyzed reaction at pH 7. However, it can be prone to oxidative instability.
-
m-Phenylenediamine (mPDA): While only modestly more effective than aniline at the same concentration (~2-fold), mPDA has much greater aqueous solubility. This allows it to be used at significantly higher concentrations, resulting in rate accelerations of up to 15-fold compared to aniline.
Q5: I suspect my starting materials are degraded. How can I check their stability?
A5: The stability of both the carbonyl and the aminooxy compound is critical.
-
Aminooxy Compounds: The aminooxy group is highly nucleophilic and can be unstable. It is known to react with common lab solvents like acetone. It is recommended to use high-grade solvents for all procedures. For peptide synthesis, the aminooxy group is often protected (e.g., with Fmoc) and deprotected just before the ligation step.
-
Aldehydes/Ketones: Check for purity via NMR and mass spectrometry. Aldehydes can oxidize to carboxylic acids over time.
-
Analysis: Always confirm the structure and purity of your starting materials before beginning the ligation. Monitor the stability of precursors, especially aminooxy-containing peptides, over time if they are stored.
Quantitative Data Summary
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Relative Efficiency (vs. Aniline) | Optimal pH Range | Concentration Notes | Key Advantages & Disadvantages |
| Aniline | Baseline | 4.5 - 7.0 | Typically 10-100 mM | Pro: Widely used, effective rate enhancement. Con: Cytotoxic, may not be fast enough for ketones. |
| p-Phenylenediamine (pPDA) | ~5-19x faster | 4.0 - 7.0 | Effective even at 2-10 mM | Pro: Highly efficient, even at low concentrations. Con: Prone to oxidation. |
| m-Phenylenediamine (mPDA) | ~15x faster (at high conc.) | ~7.0 | Can be used up to 750 mM | Pro: High aqueous solubility allows for high concentrations and massive rate increase. Con: Less effective than pPDA at identical low concentrations. |
Key Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation
This protocol is a general guideline for the conjugation of an aminooxy-containing molecule to an aldehyde- or ketone-containing biomolecule.
-
Preparation of Reactants:
-
Dissolve the aldehyde- or ketone-containing molecule (e.g., protein) in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.0).
-
Dissolve the aminooxy-containing molecule in the same buffer. A small amount of a co-solvent like DMSO or DMF may be used if solubility is an issue.
-
Prepare a stock solution of the aniline catalyst (e.g., 1 M in DMSO).
-
-
Ligation Reaction:
-
In a reaction vessel, combine the aldehyde/ketone substrate (final concentration typically in the µM to low mM range) and the aminooxy substrate (typically 1.5-5 fold molar excess).
-
Add the aniline catalyst from the stock solution to a final concentration of 10-100 mM.
-
Gently mix the reaction and allow it to proceed at room temperature or 37°C.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by taking aliquots at various time points.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid dilution or addition of a scavenger).
-
Analyze the aliquots by reverse-phase HPLC or LC-MS to determine the extent of product formation.
-
-
Purification:
-
Once the reaction has reached completion (or the desired conversion), the final oxime conjugate can be purified from excess reagents and catalyst using standard techniques such as HPLC or size-exclusion chromatography.
-
Protocol 2: Rapid One-Pot Protocol for Time-Sensitive Labeling
This protocol is adapted for applications like 18F-labeling where reaction times must be minimal.
-
Precursor Preparation:
-
Start with an Fmoc-protected aminooxy-containing peptide (e.g., OTK⁸[Fmoc-Aoa]).
-
-
One-Pot Deprotection and Ligation:
-
Dissolve the protected peptide in pre-heated (75°C) 30% piperidine in anhydrous DMF. Incubate for 1 minute to remove the Fmoc group.
-
Add the aldehyde-containing molecule (e.g., 18F-FDG) and aniline catalyst.
-
Allow the ligation to proceed for 5 minutes at 75°C.
-
-
Quenching and Purification:
-
Quench the reaction with acetone (10% v/v).
-
Immediately purify the labeled product by analytical or semi-preparative RP-HPLC to achieve >95% purity.
-
Visualized Mechanisms and Pathways
Caption: General reaction scheme for oxime bond formation.
Caption: Mechanism of aniline-catalyzed oxime ligation.
References
Technical Support Center: pH Optimization for Aminooxy-PEG3-acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for pH optimization of Aminooxy-PEG3-acid reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an aldehyde or ketone?
The optimal pH for the reaction of this compound with a carbonyl group (aldehyde or ketone) to form a stable oxime bond is dependent on the use of a catalyst.
-
Uncatalyzed Reactions: For reactions without a catalyst, the optimal pH is in the acidic range, typically between 4.5 and 5.5. This is because the formation of the oxime bond is acid-catalyzed.
-
Catalyzed Reactions: The use of a nucleophilic catalyst, such as aniline or its derivatives (e.g., p-phenylenediamine), allows the reaction to proceed efficiently at a neutral pH, generally between 6.5 and 7.5. This is often preferred for biomolecules that are sensitive to acidic conditions.[1]
Q2: Why is my conjugation yield low when reacting this compound at neutral pH without a catalyst?
The rate of oxime ligation is significantly slower at neutral pH in the absence of a catalyst. To improve the yield, you can either lower the pH of the reaction to the optimal acidic range (4.5-5.5) or, more commonly, add a catalyst like aniline to accelerate the reaction at neutral pH.
Q3: What is the role of the terminal carboxylic acid group of this compound during the conjugation reaction?
The terminal carboxylic acid group of this compound has a pKa of approximately 3.6. This means:
-
At acidic pH (e.g., 4.5): The carboxylic acid will be predominantly in its protonated, neutral form (-COOH). This can be advantageous as it minimizes potential electrostatic repulsion with negatively charged biomolecules.
-
At neutral to basic pH (e.g., 7.4): The carboxylic acid will be deprotonated and exist as a negatively charged carboxylate ion (-COO-). This can influence the solubility of the reagent and its interaction with the target molecule. For instance, it may enhance solubility in aqueous buffers but could also lead to electrostatic interactions with positively charged residues on a protein.
Q4: Can I use any buffer for my this compound reaction?
It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine. These buffers will compete with the aminooxy group for reaction with the aldehyde or ketone on your target molecule, leading to significantly lower conjugation efficiency. Suitable buffers include phosphate-buffered saline (PBS), sodium acetate, or MES.
Q5: How can I monitor the progress of my conjugation reaction?
The progress of the reaction can be monitored by various analytical techniques, including:
-
SDS-PAGE: An increase in the molecular weight of the protein conjugate compared to the unconjugated protein will be observable.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the mass of the conjugate, confirming the addition of the PEG moiety.
-
HPLC (Reversed-Phase or Size-Exclusion): The conjugate will typically have a different retention time than the starting materials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH: The reaction pH is outside the optimal range for the chosen conditions (with or without a catalyst). | Verify the pH of your reaction buffer. For uncatalyzed reactions, adjust the pH to 4.5-5.5. For reactions at neutral pH, ensure the addition of a catalyst like aniline. |
| Inactive Reagents: The this compound or the carbonyl-containing molecule has degraded. | Use fresh reagents. Store this compound at -20°C and protect it from moisture. | |
| Buffer Interference: The reaction buffer contains primary amines (e.g., Tris, glycine). | Switch to a non-amine-containing buffer such as PBS, MES, or sodium acetate. | |
| Slow Reaction Rate | Neutral pH without Catalyst: The uncatalyzed reaction is inherently slow at neutral pH. | Add a catalyst such as aniline (typically 10-100 mM) to accelerate the reaction.[2] |
| Low Reactant Concentration: The concentration of one or both reactants is too low. | Increase the concentration of the this compound (a 10- to 50-fold molar excess over the target molecule is a good starting point). | |
| Side Reactions/Product Impurity | Reaction with other Nucleophiles: Other nucleophilic groups on the biomolecule are reacting. | While oxime ligation is highly chemoselective, ensure the pH is not too high, which could favor side reactions. Maintain the pH within the recommended range. |
| Instability of the Target Molecule: The aldehyde or ketone on the target molecule is not stable under the reaction conditions. | If possible, perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Data Presentation
The following table provides illustrative data on the expected conjugation efficiency of this compound with an aldehyde-containing protein at different pH values, with and without the presence of a catalyst.
| pH | Catalyst (100 mM Aniline) | Reaction Time (hours) | Expected Conjugation Efficiency (%) |
| 4.5 | None | 4 | 85-95% |
| 5.5 | None | 4 | 70-85% |
| 6.5 | None | 4 | 30-50% |
| 7.4 | None | 4 | < 20% |
| 6.5 | Present | 2 | 80-90% |
| 7.4 | Present | 2 | 90-98% |
Note: This data is illustrative and the actual efficiency may vary depending on the specific reactants and reaction conditions.
Experimental Protocols
Protocol 1: Uncatalyzed Conjugation of this compound to an Aldehyde-Modified Protein (pH 4.5)
-
Reagent Preparation:
-
Prepare a 100 mM sodium acetate buffer, pH 4.5.
-
Dissolve the aldehyde-modified protein in the sodium acetate buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 100 mM stock solution of this compound in the sodium acetate buffer.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess this compound and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Aniline-Catalyzed Conjugation of this compound to an Aldehyde-Modified Protein (pH 7.4)
-
Reagent Preparation:
-
Prepare a 100 mM phosphate-buffered saline (PBS), pH 7.4.
-
Dissolve the aldehyde-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 100 mM stock solution of this compound in PBS.
-
Prepare a 1 M stock solution of aniline in DMSO.
-
-
Conjugation Reaction:
-
Add the aniline stock solution to the protein solution to a final concentration of 100 mM.
-
Add a 20-fold molar excess of the this compound stock solution to the protein-aniline mixture.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and aniline.
-
Visualizations
Caption: Uncatalyzed this compound conjugation workflow at acidic pH.
Caption: Aniline-catalyzed this compound conjugation workflow at neutral pH.
Caption: Logical relationship between pH, catalyst use, and reaction rate.
References
Technical Support Center: Aminooxy-PEG3-acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of temperature on reactions involving Aminooxy-PEG3-acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reactions involving this compound?
A1: The optimal temperature for this compound reactions, specifically oxime ligation with an aldehyde or ketone, depends on a balance between reaction rate and the stability of the reactants. Generally, reactions are carried out at room temperature (20-25°C) for a duration of 2 to 4 hours. For sensitive biomolecules, a lower temperature of 4°C is often used, which requires a longer reaction time of 12 to 24 hours to achieve a comparable yield.[1] In some cases, increasing the temperature to as high as 75°C has been employed to accelerate slow reactions, though this can risk side reactions like dimerization.[2]
Q2: How does temperature affect the rate of oxime ligation with this compound?
A2: As with most chemical reactions, higher temperatures generally increase the rate of oxime ligation. However, the relationship is not always linear, and excessively high temperatures can lead to the degradation of the this compound or the target molecule. Conversely, lowering the temperature will slow down the reaction rate. Interestingly, for oxime ligations in aqueous solutions at neutral pH, freezing the reaction mixture has been shown to accelerate the reaction.[3]
Q3: What is the recommended storage temperature for this compound and its solutions?
A3: For long-term stability, solid this compound should be stored at -20°C.[4][5] Short-term storage at 0-4°C for days to weeks is also acceptable. Solutions of this compound are best prepared fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C for up to one month. It is important to warm the vial to room temperature before opening to prevent moisture condensation.
Q4: Can elevated temperatures lead to the degradation of this compound?
A4: Yes, polyethylene glycol (PEG) compounds are susceptible to thermal and oxidative degradation, particularly at temperatures above 70°C. This degradation can involve chain scission, leading to the formation of shorter PEG chains and other byproducts. Therefore, prolonged exposure of this compound to high temperatures should be avoided to ensure the integrity of the reagent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Reaction temperature is too low, resulting in a very slow reaction rate. | - Increase the reaction temperature to room temperature (20-25°C). - If the reactants are stable at higher temperatures, you can cautiously increase the temperature further, for example, to 37°C. Monitor for any signs of degradation. - For aqueous reactions at neutral pH, consider a freeze-thaw cycling approach, as freezing can catalyze the reaction. |
| Degradation of this compound due to improper storage or handling. | - Ensure the reagent has been stored at the recommended -20°C. - Always allow the reagent to warm to room temperature before opening the vial to prevent moisture contamination. - Use freshly prepared solutions of this compound for best results. | |
| Formation of unexpected byproducts or aggregation | Reaction temperature is too high, leading to side reactions or degradation. | - Lower the reaction temperature. For sensitive molecules, performing the reaction at 4°C is a good starting point. - Optimize the reaction time at a lower temperature to achieve sufficient product formation without byproducts. - In cases where high temperatures were used to drive a slow reaction, consider using a catalyst to enhance the reaction rate at a lower temperature. |
| Inconsistent results between experiments | Fluctuations in ambient temperature. | - Use a temperature-controlled environment (e.g., water bath, incubator) for your reactions to ensure reproducibility. - If performing reactions at "room temperature," note the actual temperature as it can vary significantly. |
Data Summary
The following table summarizes the general effects of temperature on this compound reactions based on available literature. Please note that specific quantitative data for this compound is limited, and these are general guidelines.
| Temperature | Typical Reaction Time | Expected Outcome | Potential Issues |
| 4°C | 12 - 24 hours | Slower reaction rate, suitable for sensitive biomolecules. | Very slow conversion, may require extended reaction times. |
| Room Temperature (20-25°C) | 2 - 4 hours | Good balance of reaction rate and stability for many applications. | May still be slow for less reactive carbonyls. |
| 37°C | 1 - 2 hours (estimated) | Faster reaction rate. | Increased risk of degradation for sensitive molecules. |
| > 50°C | Minutes to hours | Significantly increased reaction rate. | High risk of reagent degradation and side product formation. |
| Freezing (-20°C) | Varies | Can accelerate oxime ligation in aqueous, neutral pH conditions. | Not applicable to all solvent systems. |
Experimental Protocols
General Protocol for Oxime Ligation with this compound
This protocol provides a general workflow for the conjugation of this compound to an aldehyde- or ketone-containing molecule. Optimization of temperature, time, and reactant ratios may be necessary for specific applications.
Materials:
-
This compound
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.2-7.5, or Sodium Acetate buffer pH 5.5)
-
Anhydrous DMSO or DMF (for preparing stock solutions)
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF. Store any unused stock solution at -20°C for up to one month.
-
Dissolve the aldehyde or ketone-containing molecule in the chosen reaction buffer to the desired concentration.
-
-
Reaction Setup:
-
In a reaction vial, combine the solution of the aldehyde or ketone-containing molecule with the desired molar excess of the this compound stock solution. The final concentration of the organic solvent from the stock solution should be kept low (typically <10%) to avoid denaturation of proteins.
-
-
Incubation:
-
Option A (Room Temperature): Incubate the reaction mixture for 2-4 hours at room temperature (20-25°C) with gentle stirring or agitation.
-
Option B (Cold Temperature): For sensitive molecules, incubate the reaction mixture for 12-24 hours at 4°C.
-
-
Quenching (Optional):
-
To quench any unreacted aldehyde or ketone, a small molecule containing an aminooxy or hydrazide group can be added in slight molar excess.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted this compound and other small molecules.
-
-
Analysis:
-
Analyze the purified conjugate by methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.
-
Visualizations
Caption: Workflow for a typical this compound conjugation experiment.
Caption: Relationship between temperature and key reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxime Catalysis by Freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. t-Boc-Aminooxy-PEG3-acid, 1835759-82-4 | BroadPharm [broadpharm.com]
Aminooxy-PEG3-acid handling and safety precautions
This technical support center provides essential information on the handling, safety, and use of Aminooxy-PEG3-acid for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a heterobifunctional linker molecule. It contains an aminooxy group (-ONH2) and a carboxylic acid group (-COOH) separated by a three-unit polyethylene glycol (PEG) spacer. The aminooxy group readily reacts with aldehydes or ketones to form a stable oxime bond, a reaction commonly used in bioconjugation. The carboxylic acid can be coupled to primary amines using standard carbodiimide chemistry (e.g., with EDC and NHS). The hydrophilic PEG spacer enhances solubility in aqueous solutions.
2. What are the main applications of this compound?
Its primary application is in bioconjugation and chemical biology. It is frequently used to link molecules together, such as in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and for attaching small molecules or labels to proteins, peptides, or other biomolecules that have been modified to contain an aldehyde or ketone group.
3. What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the stability and reactivity of the compound.
| Form | Storage Temperature | Shelf Life |
| Pure (as supplied) | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. Aminooxy compounds are sensitive and reactive; for some applications, immediate use (within one week of preparation) is advised.
Safety & Handling Precautions
While many suppliers classify this compound and similar short-chain PEG linkers as not hazardous, it is crucial to handle all chemicals with care in a laboratory setting. A safety data sheet for the closely related "Amino-PEG3-acid" indicates the following potential hazards.
GHS Hazard Information (for a related compound):
-
Signal Word: Warning
-
Pictogram:

-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Recommended Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Wear safety goggles or glasses.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
Spill & Emergency Procedures:
In case of a spill, absorb the material with an inert absorbent (like sand or vermiculite), sweep it up, and place it in a tightly sealed container for disposal. Avoid generating dust. Ensure the area is well-ventilated. In case of contact with eyes or skin, flush immediately with plenty of water.
Caption: Workflow for handling a safety incident involving this compound.
Troubleshooting Guide for Oxime Ligation
This guide addresses common issues encountered during the conjugation of this compound to aldehydes or ketones.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Reagent Purity/Stability: The aminooxy group is highly reactive and can degrade. Aldehyde-containing molecules can oxidize to carboxylic acids. | - Use fresh, high-purity this compound.- If possible, use freshly prepared or purified aldehyde/ketone-containing substrate.- Ensure solvents (like DMSO) are anhydrous, as moisture can affect reagent stability. |
| 2. Incorrect pH: The oxime ligation reaction is highly pH-dependent. The optimal pH is typically between 6.5 and 7.5. | - Ensure your reaction buffer is within the optimal pH range.- If starting materials are dissolved in acidic or basic solutions, adjust the pH of the final reaction mixture. | |
| 3. Steric Hindrance: Bulky groups near the carbonyl (ketone/aldehyde) or aminooxy group can slow the reaction rate. | - Increase the reaction time.- Gently increase the reaction temperature (e.g., to 37°C), but monitor for degradation.- Add an aniline catalyst (e.g., 10-100 mM aniline) to accelerate the reaction rate. | |
| Slow Reaction Rate | 1. Low Reactant Concentration: Dilute reaction conditions can lead to slow kinetics. | - If possible, increase the concentration of one or both reactants. |
| 2. Inefficient Reaction Conditions: As mentioned above, pH and steric hindrance can significantly impact reaction speed. | - Optimize pH and consider adding a catalyst like aniline. Some studies show that freezing the reaction mixture at -20°C can also increase the rate. | |
| Multiple Products or Side Reactions | 1. Unstable Substrate: The molecule you are labeling might be unstable under the reaction conditions. | - Run a control reaction with your substrate in the reaction buffer without the this compound to check for degradation. |
| 2. Reactive Impurities: Impurities in either reactant can lead to side products. | - Use highly purified reactants. HPLC purification of starting materials may be necessary. | |
| 3. Non-specific Binding (for proteins): If conjugating to a protein, other reactive sites might be present. | - The aminooxy-aldehyde reaction is highly chemoselective. This is an unlikely cause, but ensure your protein was properly modified to only present the desired aldehyde/ketone. |
Experimental Protocols
Protocol: General Procedure for Oxime Ligation
This protocol describes a general method for conjugating this compound to a protein that has been modified to contain aldehyde groups (e.g., through periodate oxidation of sialic acids).
Materials:
-
Aldehyde-modified protein in a suitable buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
(Optional) Aniline stock solution (e.g., 1 M in DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM). Note: This stock solution should be stored at -20°C for up to one month.
-
-
Set up the Ligation Reaction:
-
In a microcentrifuge tube, add your aldehyde-modified protein.
-
Add the this compound stock solution to the protein solution to achieve a final desired molar excess (e.g., 10- to 50-fold molar excess of the PEG linker over the protein).
-
(Optional) If a catalyst is needed, add aniline stock solution to a final concentration of 10-100 mM.
-
Gently mix the reaction and incubate at room temperature or 37°C for 2-16 hours. The optimal time will depend on the reactivity of your specific substrate.
-
-
Monitor the Reaction (Optional):
-
The reaction progress can be monitored by techniques such as SDS-PAGE (a shift in molecular weight will be observed), mass spectrometry (LC-MS), or HPLC.
-
-
Purify the Conjugate:
-
Once the reaction is complete, remove the excess, unreacted this compound.
-
This is typically achieved using a desalting column, spin filtration, or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterize and Store:
-
Confirm the successful conjugation using appropriate analytical methods (e.g., mass spectrometry).
-
Store the purified conjugate under conditions appropriate for the protein.
-
Caption: A typical experimental workflow for protein conjugation using this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Aminooxy-PEG3-acid Conjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis and characterization of modified biomolecules are paramount. Aminooxy-PEG3-acid is a popular reagent for the targeted PEGylation of molecules containing aldehyde or ketone functional groups, primarily through the formation of a stable oxime linkage. This guide provides a comprehensive comparison of analytical methods for monitoring and characterizing this compound conjugation products, offering a side-by-side evaluation with a common alternative, Hydrazide-PEG linkers.
The Chemistry of Conjugation: Oxime vs. Hydrazone Ligation
This compound reacts with aldehydes or ketones to form a highly stable oxime bond.[1][2][3] This reaction, known as oxime ligation, is chemoselective and proceeds efficiently under mild acidic to neutral conditions.[3] A primary alternative to this method is the use of hydrazide-PEG linkers, which react with carbonyls to form a hydrazone bond.[4]
While both reactions target the same functional groups, the resulting linkages exhibit different stabilities. The oxime bond is significantly more stable towards hydrolysis, especially at physiological pH, compared to the hydrazone bond. This superior stability makes aminooxy-PEG reagents, such as this compound, a preferred choice for applications requiring long-term stability of the conjugate.
Comparative Performance: this compound vs. Hydrazide-PEG3-acid
To provide a clear comparison, the following table summarizes key performance metrics for the conjugation of this compound and a comparable Hydrazide-PEG3-acid to an aldehyde-containing peptide.
| Feature | This compound | Hydrazide-PEG3-acid | Citation |
| Reaction pH | 4.5 - 7.0 | 5.0 - 7.0 | |
| Linkage Formed | Oxime | Hydrazone | |
| Linkage Stability | High hydrolytic stability | Less stable, prone to hydrolysis at acidic pH | |
| Typical Conjugation Yield | > 90% | > 85% | |
| Purity of Conjugate | > 95% (after purification) | > 90% (after purification) |
Analytical Methods for Characterization
A multi-faceted analytical approach is essential for the comprehensive characterization of PEGylated bioconjugates. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of the final conjugate and monitoring the progress of the conjugation reaction. Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for separating the PEGylated product from the unreacted biomolecule and excess PEG reagent based on differences in hydrophobicity.
Table 2: Representative RP-HPLC Method Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Column Temperature | 30 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides invaluable information on the molecular weight of the conjugate, confirming successful PEGylation and identifying the degree of PEGylation (number of PEG chains attached). Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact biomolecules.
Table 3: Representative LC-MS Method Parameters
| Parameter | Setting |
| LC System | As described for RP-HPLC |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | 500-5000 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation of the final conjugate. By comparing the spectra of the starting materials and the purified product, the formation of the oxime bond can be verified by the appearance of a characteristic new signal. The integration of signals corresponding to the PEG chain and the biomolecule can also be used to estimate the degree of PEGylation.
Table 4: Representative ¹H NMR Parameters
| Parameter | Setting |
| Spectrometer | 400 MHz |
| Solvent | D₂O or DMSO-d₆ |
| Temperature | 25 °C |
| Reference | Internal standard (e.g., TSP) or solvent peak |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Aldehyde-Peptide
This protocol describes a general procedure for the conjugation of this compound to a peptide containing an aldehyde group.
Materials:
-
Aldehyde-functionalized peptide
-
This compound
-
Aniline (catalyst, optional)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.0
-
Quenching solution: 10% Acetone in water
-
DMSO (for stock solutions)
Procedure:
-
Dissolve the aldehyde-peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10-fold molar excess stock solution of this compound in DMSO.
-
Add the this compound stock solution to the peptide solution.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
Monitor the reaction progress by RP-HPLC.
-
Once the reaction is complete, quench any unreacted aminooxy groups by adding the quenching solution.
-
Purify the conjugate using preparative RP-HPLC.
-
Characterize the purified conjugate by LC-MS and ¹H NMR.
Protocol 2: RP-HPLC Analysis of the Conjugation Reaction
This protocol outlines the analysis of the reaction mixture from Protocol 1.
Procedure:
-
Set up the HPLC system according to the parameters in Table 2.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B).
-
Withdraw a 10 µL aliquot from the reaction mixture at various time points (e.g., 0, 1, 2, 4 hours).
-
Inject the aliquot onto the HPLC system.
-
Analyze the chromatogram to determine the percentage of converted peptide by comparing the peak areas of the starting peptide and the PEGylated product.
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams were generated using the DOT language.
References
A Comparative Guide to the Characterization of Aminooxy-PEG3-acid Labeled Proteins
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in understanding their function, developing therapeutics, and creating diagnostic tools. Aminooxy-PEG3-acid is a popular reagent for the site-specific modification of proteins containing a carbonyl group (aldehyde or ketone). This guide provides an objective comparison of this compound with a key alternative, Hydrazide-PEG3-acid, supported by a summary of experimental data, detailed characterization protocols, and visual workflows.
The primary mechanism of this compound involves the reaction of its aminooxy group with an aldehyde or ketone on the protein to form a stable oxime linkage.[1][2] This method is highly specific as aldehydes and ketones are rare in native proteins, but can be introduced site-specifically through techniques like the "aldehyde tag" technology or by oxidation of carbohydrate moieties on glycoproteins.[3][4]
Comparison of this compound and Hydrazide-PEG3-acid Labeling
A direct alternative to aminooxy-based labeling is the use of hydrazide-functionalized PEG reagents, such as Hydrazide-PEG3-acid. This reagent also reacts with carbonyl groups on proteins, but forms a hydrazone linkage.[5] While both methods target the same functional group, the resulting linkages differ in their stability.
Key Performance Characteristics:
| Feature | This compound | Hydrazide-PEG3-acid | Rationale |
| Linkage Formed | Oxime | Hydrazone | The reaction of an aminooxy group with a carbonyl forms an oxime, while a hydrazide and carbonyl form a hydrazone. |
| Linkage Stability | More Stable | Less Stable | Oxime bonds are generally more stable than hydrazone bonds, particularly under physiological and slightly acidic conditions. |
| Reaction pH | Optimal at pH 4.5-6.5 | Optimal at pH 5.0-7.0 | Both reactions proceed under mildly acidic to neutral conditions. |
| Reaction Kinetics | Generally Slower | Generally Faster | Hydrazone formation is often faster than oxime formation, although catalysts like aniline can accelerate both reactions. |
| Reversibility | Essentially Irreversible | Reversible (especially at low pH) | The greater stability of the oxime linkage makes it practically irreversible, whereas the hydrazone linkage can be susceptible to hydrolysis. |
Experimental Protocols
To facilitate a comprehensive comparison, detailed protocols for protein labeling and characterization are provided below. These protocols assume the use of a model protein that has been engineered to contain an aldehyde tag (a short peptide sequence where a cysteine residue is enzymatically converted to a formylglycine, creating an aldehyde group).
Protocol 1: Labeling of Aldehyde-Tagged Protein
Materials:
-
Aldehyde-tagged protein (e.g., in PBS, pH 7.4)
-
This compound
-
Hydrazide-PEG3-acid
-
Labeling Buffer (100 mM MES, pH 6.0)
-
Aniline (1 M in DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Prepare the aldehyde-tagged protein at a concentration of 1-5 mg/mL in the Labeling Buffer.
-
Reagent Preparation: Dissolve this compound and Hydrazide-PEG3-acid in DMSO to a stock concentration of 50 mM.
-
Labeling Reaction:
-
In separate microcentrifuge tubes, add a 20-fold molar excess of the dissolved PEG reagent to the protein solution.
-
Add aniline to a final concentration of 10 mM to catalyze the reaction.
-
Incubate the reactions for 2-4 hours at 37°C with gentle shaking. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
-
Purification: Remove unreacted PEG reagent and catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with Storage Buffer.
-
Concentration: Concentrate the labeled protein using a centrifugal filter device with an appropriate molecular weight cutoff.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 2: Characterization by SDS-PAGE
Materials:
-
Labeled and unlabeled protein samples
-
Polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without reducing agent)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Sample Preparation: Mix protein samples with sample loading buffer. Heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples and molecular weight standards onto the polyacrylamide gel. Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: Compare the migration of the PEGylated proteins to the unlabeled control. A successful PEGylation will result in a significant upward shift in the apparent molecular weight of the protein. The extent of the shift can provide a qualitative measure of labeling efficiency.
Protocol 3: Characterization by Mass Spectrometry
Materials:
-
Labeled and unlabeled protein samples
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Appropriate solvents and matrices for the chosen mass spectrometry technique
Procedure:
-
Sample Preparation: Prepare the protein samples according to the requirements of the mass spectrometer. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate) and dilution.
-
Mass Analysis: Acquire mass spectra of the unlabeled and PEGylated protein samples.
-
Data Analysis: Deconvolute the raw data to determine the molecular weights of the species present. The mass increase in the labeled samples corresponds to the mass of the attached PEG linker. This allows for the confirmation of successful labeling and can be used to determine the degree of PEGylation (number of PEG chains per protein molecule).
Protocol 4: Functional Characterization - Enzyme Kinetics Assay
This protocol assumes the labeled protein is an enzyme (e.g., α-chymotrypsin).
Materials:
-
Labeled and unlabeled enzyme
-
Enzyme substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA for α-chymotrypsin)
-
Assay buffer (e.g., 10 mM potassium phosphate, pH 7.1)
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the unlabeled and labeled enzymes, and a range of substrate concentrations in the assay buffer.
-
Kinetic Measurements:
-
In a cuvette, mix the assay buffer and a specific concentration of the substrate.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 410 nm for the release of p-nitroaniline) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.
-
Compare the kinetic parameters of the labeled enzymes to the unlabeled control to assess any impact of the labeling on enzyme activity.
-
Visualizing the Process and Impact
To better understand the experimental workflow and the potential biological implications of protein labeling, the following diagrams are provided.
Caption: Experimental workflow for labeling and characterization.
Caption: Comparison of oxime and hydrazone linkage formation.
Caption: Simplified EGFR signaling pathway with a labeled receptor.
Conclusion
Both this compound and Hydrazide-PEG3-acid are effective reagents for the site-specific labeling of proteins containing carbonyl groups. The choice between them depends on the specific requirements of the application. For applications demanding high stability and an essentially permanent linkage, this compound is the superior choice due to the formation of a robust oxime bond. Conversely, if faster reaction kinetics are a priority and a degree of reversibility is acceptable or even desired (e.g., for certain drug delivery systems), Hydrazide-PEG3-acid may be more suitable. Rigorous characterization using techniques such as SDS-PAGE and mass spectrometry is essential to confirm successful labeling, while functional assays are crucial to ensure that the biological activity of the protein is preserved.
References
A Comparative Guide to Mass Spectrometry Analysis of Aminooxy-PEG3-acid Products
For researchers, scientists, and drug development professionals engaged in the intricate world of proteomics and bioconjugation, the precise and efficient analysis of modified biomolecules is paramount. Aminooxy-PEG3-acid stands out as a key reagent for the derivatization of carbonyl groups in aldehydes and ketones, enabling their analysis by mass spectrometry. This guide provides an objective comparison of this compound's performance against other carbonyl-reactive probes, supported by experimental data and detailed protocols, to facilitate informed decisions in your research endeavors.
Performance Comparison of Carbonyl-Reactive Probes
The selection of a labeling reagent for mass spectrometry is critical and depends on several factors, including reaction efficiency, the stability of the formed bond, and the mass spectrometry signal of the resulting conjugate. Here, we compare this compound with common alternatives.
A key advantage of aminooxy-functionalized reagents is their high labeling efficiency compared to hydrazide-based counterparts. In a study comparing carbonyl-reactive tandem mass tags (TMTs), aminooxy-TMTs demonstrated significantly higher labeling efficiency (>95%) compared to hydrazide reagents (around 65%) at a concentration of 0.1 μM.[1] This superior reactivity of the aminooxy group ensures a more complete derivatization of the target carbonyls, which is crucial for accurate quantification.
| Reagent Type | Functional Group | Linkage Formed | Reported Labeling Efficiency | Reference |
| This compound | Aminooxy | Oxime | >95% (for related aminooxy compounds) | [1] |
| Hydrazide-PEG-acid | Hydrazide | Hydrazone | ~65% | [1] |
| Biotin Hydrazide | Hydrazide | Hydrazone | Variable, can be low | [2] |
| Girard's Reagent P | Quaternary ammonium hydrazide | Hydrazone | High (qualitative) |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for the labeling of a model protein with this compound for mass spectrometry analysis.
Protocol 1: Labeling of a Carbonylated Protein with this compound
This protocol outlines the steps for labeling a protein containing carbonyl groups with this compound for subsequent mass spectrometry analysis.
Materials:
-
Carbonylated protein sample (e.g., oxidized BSA)
-
This compound
-
Aniline catalyst solution (100 mM in a compatible buffer)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4
-
Desalting column or spin filter (e.g., 10 kDa MWCO)
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Protein Preparation: Dissolve the carbonylated protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in the Reaction Buffer.
-
Labeling Reaction:
-
To the protein solution, add this compound to a final concentration of 1-5 mM.
-
Add the aniline catalyst to a final concentration of 10 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
-
Sample Cleanup: Remove excess reagents using a desalting column or a spin filter appropriate for the molecular weight of the protein. Exchange the buffer to a mass spectrometry-compatible buffer, such as 50 mM ammonium bicarbonate.
-
Mass Spectrometry Analysis: Analyze the labeled protein by LC-MS. For intact mass analysis, acquire data in a mass range appropriate for the expected molecular weight of the conjugate. For identification of modification sites, proceed with proteolytic digestion followed by LC-MS/MS analysis.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying chemical principles, the following diagrams are provided.
The choice of an aminooxy-based reagent is underpinned by the specific and efficient nature of the oxime ligation reaction.
Mass Spectrometry Fragmentation Analysis
Understanding the fragmentation pattern of the labeled peptide is crucial for confident identification. Upon collision-induced dissociation (CID), peptides typically fragment along the amide backbone, generating b- and y-ions.[3] The this compound modification will add a specific mass to the peptide and its fragment ions.
For a peptide labeled with this compound, the modification will be present on a specific amino acid side chain (e.g., after oxidation of a threonine or proline residue) or at the N-terminus if it has been converted to an aldehyde or ketone. The fragmentation pattern is expected to show a mass shift corresponding to the this compound moiety on the fragment ions containing the modification site.
The oxime linkage itself is relatively stable under CID conditions. Therefore, the primary fragmentation is expected to occur along the peptide backbone. The PEG linker may exhibit characteristic neutral losses of ethylene glycol units (44 Da).
Conclusion
This compound offers a robust and efficient method for the derivatization of carbonyl-containing biomolecules for mass spectrometry analysis. Its high reactivity leads to superior labeling efficiency compared to traditional hydrazide-based reagents, ensuring more accurate and reliable quantitative data. The stable oxime linkage and predictable fragmentation patterns further contribute to its utility in proteomics and drug development research. By understanding the comparative performance and applying the detailed protocols provided, researchers can confidently employ this compound to advance their analytical workflows.
References
- 1. Carbonyl-reactive tandem mass tags for the proteome-wide quantification of N-linked glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mascot help: Peptide fragmentation [matrixscience.com]
A Comparative Guide to the Purification of Aminooxy-PEG3-Acid Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the purification of the final conjugate is a critical step to ensure the quality, efficacy, and safety of the product. Aminooxy-PEG3-acid is a common linker used to connect molecules, and its conjugates require robust purification methods to remove unreacted starting materials and byproducts. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common purification techniques for this compound conjugates, supported by experimental data from relevant applications.
Comparison of Purification Methodologies
The selection of a purification strategy depends on various factors, including the scale of the purification, the desired purity of the final product, and the physicochemical properties of the conjugate. Below is a summary of common techniques and their performance characteristics.
| Purification Method | Principle | Purity | Yield | Throughput | Scalability |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | >98%[1] | Moderate to High | Low to Moderate | Analytical to Preparative |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size (hydrodynamic radius).[][3] | Moderate to High | High | Moderate | Good |
| Ion-Exchange Chromatography (IEC) | Separation based on net charge.[][4] | High | High | Moderate | Excellent |
| Aqueous Two-Phase Systems (ATPS) | Partitioning between two immiscible aqueous phases. | >99% | 50-58% | High | Excellent |
| Membrane Filtration (UF/DF) | Separation based on molecular weight cutoff. | Moderate | >90% | High | Excellent |
In-Depth Look at Purification Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution chromatographic technique widely used for the purification and analysis of bioconjugates.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for the purification of PEGylated small molecules and peptides. Separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18, C8, C4) and a polar mobile phase. The presence of the PEG chain can influence the retention behavior, and the dispersity of the PEG can lead to peak broadening.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution. It is particularly effective for removing small, unreacted linkers and reagents from larger conjugated products.
-
Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. The attachment of the this compound linker can alter the overall charge of the parent molecule, allowing for the separation of the conjugate from the unconjugated species.
Alternative Purification Methods
While HPLC offers high resolution, alternative methods can be advantageous for larger scale or initial purification steps.
-
Aqueous Two-Phase Systems (ATPS): This technique involves the partitioning of molecules between two immiscible aqueous phases, typically formed by a polymer and a salt or two different polymers. ATPS is a gentle method that can preserve the activity of biomolecules and is highly scalable. Studies on PEGylated proteins have shown the ability to achieve high purity (>99%) with moderate yields.
-
Membrane Filtration (Ultrafiltration/Diafiltration - UF/DF): This method uses semi-permeable membranes with a defined molecular weight cutoff (MWCO) to separate molecules of different sizes. It is a rapid and cost-effective method for removing small molecules like unreacted linkers and for buffer exchange. High yields of over 90% have been reported for the purification of PEGylated proteins.
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) Purification of a Peptide-Aminooxy-PEG3-Acid Conjugate
This protocol is adapted from methods used for the analysis of peptide conjugates.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-65% B (linear gradient)
-
35-40 min: 65-95% B (linear gradient)
-
40-45 min: 95% B (isocratic wash)
-
45-50 min: 95-5% B (linear gradient for re-equilibration)
-
-
Injection Volume: 20-100 µL, depending on sample concentration.
-
Fraction Collection: Collect fractions corresponding to the desired conjugate peak.
-
Post-Purification: Pool the relevant fractions and remove the solvent by lyophilization or solvent evaporation.
Aqueous Two-Phase System (ATPS) Purification
This protocol is based on the purification of PEGylated proteins.
-
Phase System: Prepare a two-phase system using Polyethylene glycol (e.g., PEG 3350) and a salt (e.g., potassium phosphate or citrate) or another polymer (e.g., dextran). The specific concentrations will need to be optimized based on the phase diagram for the chosen components.
-
Procedure:
-
Dissolve the crude conjugate mixture in the prepared two-phase system.
-
Vortex the mixture thoroughly to ensure partitioning.
-
Centrifuge the mixture to accelerate phase separation.
-
Carefully collect the top and bottom phases separately.
-
Analyze a sample from each phase by a suitable method (e.g., analytical HPLC, SDS-PAGE) to determine the location of the purified conjugate.
-
The target phase containing the conjugate can then be subjected to further processing, such as dialysis or SEC, to remove the phase-forming components.
-
Workflow and Process Diagrams
Caption: Workflow for the HPLC purification of this compound conjugates.
Caption: Decision tree for selecting a suitable purification method.
References
A Head-to-Head Comparison: Aminooxy-PEG3-acid vs. NHS Ester Linkers in Bioconjugation
In the landscape of bioconjugation, the choice of linker is a critical decision that dictates the efficiency, stability, and ultimate functionality of the resulting biomolecule conjugate. For researchers, scientists, and drug development professionals, understanding the nuances of different linker chemistries is paramount. This guide provides an objective, data-driven comparison of two popular linker types: Aminooxy-PEG3-acid and N-hydroxysuccinimide (NHS) esters. We will delve into their chemical properties, reaction mechanisms, and performance characteristics to aid in the selection of the optimal linker for your specific application.
Chemical Properties and Reactivity
This compound and NHS esters operate via distinct chemical reactions, targeting different functional groups on biomolecules. This fundamental difference in reactivity is a key determinant in their suitability for various applications.
This compound belongs to the class of carbonyl-reactive linkers. The terminal aminooxy group selectively reacts with aldehydes or ketones to form a highly stable oxime bond.[1][2][3] This reaction is most efficient under mildly acidic conditions (pH 4.5-6.5). The "PEG3" component refers to a short, hydrophilic polyethylene glycol spacer, which can enhance the solubility and reduce aggregation of the resulting conjugate.[3]
NHS esters are one of the most widely used classes of amine-reactive linkers.[4] The N-hydroxysuccinimide ester is a highly reactive group that readily couples with primary amines, such as the N-terminus of proteins and the side chain of lysine residues, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.
A summary of their key chemical properties is presented in the table below.
| Feature | This compound | NHS Ester |
| Reactive Group | Aminooxy (-O-NH₂) | N-hydroxysuccinimide ester |
| Target Functional Group | Aldehyde (-CHO) or Ketone (C=O) | Primary Amine (-NH₂) |
| Resulting Linkage | Oxime Bond (C=N-O) | Amide Bond (C(O)-NH) |
| Optimal Reaction pH | 4.5 - 6.5 | 7.2 - 8.5 |
| Spacer | Triethylene glycol (hydrophilic) | Varies depending on specific reagent |
Reaction Mechanisms
The distinct reaction pathways of this compound and NHS esters are visualized below. Understanding these mechanisms is crucial for optimizing conjugation conditions and troubleshooting potential issues.
Performance Comparison: Stability and Efficiency
| Performance Metric | This compound (Oxime Linkage) | NHS Ester (Amide Linkage) |
| Linkage Stability | Exceptionally stable under physiological conditions. More stable than hydrazone bonds. | Very stable under physiological conditions. |
| Reaction Selectivity | Highly selective for aldehydes and ketones. | Highly selective for primary amines. |
| Reaction Speed | Generally slower than NHS ester reactions at neutral pH. Can be accelerated with catalysts like aniline. | Fast reaction rates (minutes to hours). |
| Competing Reactions | Minimal competing reactions in a biological context. | Susceptible to hydrolysis, especially at higher pH. |
| Biocompatibility | The reaction is generally considered bioorthogonal. | The reaction is well-tolerated by most biomolecules. |
Experimental Protocols
Detailed methodologies are essential for successful bioconjugation. Below are representative protocols for conjugation using this compound and an NHS ester.
Protocol 1: Protein Conjugation with this compound
This protocol outlines the steps for conjugating a protein with an introduced aldehyde group to this compound.
1. Introduction of Aldehyde Groups onto the Protein:
-
This can be achieved through various methods, such as periodate oxidation of N-terminal serine or threonine residues, or enzymatic modification. A common method is the oxidation of glycosylated proteins.
-
For a typical glycoprotein, dissolve it in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate on ice for 15-30 minutes in the dark.
-
Quench the reaction by adding a quenching buffer (e.g., 15 mM glycerol).
-
Remove excess periodate and reaction byproducts by buffer exchange into a conjugation buffer (e.g., 0.1 M MES, pH 6.0).
2. Conjugation Reaction:
-
Dissolve this compound in the conjugation buffer.
-
Add the this compound solution to the aldehyde-containing protein solution at a 10-50 fold molar excess.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction can be accelerated by the addition of a catalyst like aniline to a final concentration of 10-100 mM.
3. Purification of the Conjugate:
-
Remove excess linker and byproducts using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Protein Conjugation with an NHS Ester
This protocol provides a general procedure for labeling a protein with an NHS ester.
1. Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer at a slightly alkaline pH (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0). Avoid buffers containing primary amines like Tris.
-
Adjust the protein concentration to 1-10 mg/mL.
2. NHS Ester Preparation:
-
Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mg/mL.
3. Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.
4. Quenching the Reaction (Optional):
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
Purify the conjugate using SEC, dialysis, or TFF to remove unreacted linker and quenching reagent.
-
Characterize the conjugate to determine the degree of labeling.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a bioconjugation experiment, applicable to both linker types with modifications in the reaction step.
Conclusion
Both this compound and NHS ester linkers are powerful tools in the bioconjugation toolbox, each with its own set of advantages and ideal applications.
Choose this compound when:
-
You require an exceptionally stable linkage.
-
Your biomolecule has accessible and modifiable carbonyl groups, or they can be readily introduced.
-
You are performing a bioorthogonal ligation where reaction with amines must be avoided.
Choose an NHS ester when:
-
You are targeting abundant primary amines on a protein.
-
A rapid and straightforward conjugation protocol is desired.
-
The resulting stable amide bond is sufficient for your application.
Ultimately, the selection between these two linkers should be guided by the specific requirements of the biomolecule, the desired properties of the final conjugate, and the experimental conditions. By carefully considering the factors outlined in this guide, researchers can make an informed decision to achieve their bioconjugation goals.
References
A Comparative Guide to Oxime Bond Formation with Aminooxy-PEG3-acid for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant of success in the development of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides an objective comparison of oxime bond formation utilizing Aminooxy-PEG3-acid with other prevalent bioconjugation techniques. The information presented is supported by experimental data to assist researchers in making informed decisions for their specific applications.
The Power of Oxime Ligation
Oxime ligation is a robust and highly selective bioconjugation method that involves the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime bond.[1][2][3] this compound is a heterobifunctional linker that incorporates an aminooxy group for covalent attachment to a carbonyl-containing molecule and a carboxylic acid for further functionalization, all connected by a three-unit polyethylene glycol (PEG) spacer.[4] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugate.[5]
The formation of the oxime bond is a condensation reaction that proceeds efficiently under mildly acidic to neutral pH conditions (typically pH 4.5-7.5) and can be accelerated by catalysts such as aniline and its derivatives.
Comparative Analysis of Bioconjugation Chemistries
The choice of conjugation chemistry significantly impacts the stability, homogeneity, and ultimately, the efficacy of a bioconjugate. Here, we compare oxime ligation using this compound with two other widely used methods: maleimide-thiol conjugation and N-hydroxysuccinimide (NHS) ester-amine coupling.
| Feature | Oxime Ligation (this compound) | Maleimide-Thiol Conjugation | NHS Ester-Amine Coupling |
| Target Functional Group | Aldehydes & Ketones | Thiols (Sulfhydryls) | Primary Amines |
| Resulting Linkage | Oxime | Thiosuccinimide ether | Amide |
| Optimal Reaction pH | 4.5 - 7.5 | 6.5 - 7.5 | 7.2 - 8.5 |
| Reaction Speed | Can be slow, often requires a catalyst (e.g., aniline) | Generally fast | Very fast (minutes to hours) |
| Linkage Stability | Highly Stable: Resistant to hydrolysis at physiological pH. | Moderately Stable: Susceptible to retro-Michael addition and thiol exchange in the presence of other thiols like glutathione. | Highly Stable: Amide bond is very stable under physiological conditions. |
| Specificity | High: Aldehydes and ketones are rare in native proteins, allowing for site-specific modification. | High: Selective for thiols, which can be engineered into specific sites (e.g., cysteine residues). | Moderate: Reacts with multiple lysine residues and the N-terminus, potentially leading to a heterogeneous product. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for reaction kinetics and linkage stability, offering a clearer picture of the performance of each conjugation chemistry.
Table 1: Comparative Reaction Kinetics
| Conjugation Chemistry | Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Oxime Ligation | Benzaldehyde + Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 8.2 | |
| Oxime Ligation | Citral + Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | 27.0 | |
| Maleimide-Thiol | N-ethylmaleimide + Cysteine | - | 7.0 | ~10³ | |
| NHS Ester-Amine | NHS-ester + Primary Amine | - | 7.5 | 10² - 10⁴ |
Note: The reaction rates for oxime ligation can be significantly enhanced with the use of more efficient catalysts like m-phenylenediamine.
Table 2: Comparative Linkage Stability (Hydrolysis)
| Linkage | Conditions | Half-life (t½) | Fold-change vs. Oxime | Reference |
| Oxime | pD 7.0 | Very long (hydrolysis too slow to measure) | 1 | |
| Methylhydrazone | pD 7.0 | ~2 hours | ~600-fold less stable | |
| Acetylhydrazone | pD 7.0 | ~4 hours | ~300-fold less stable | |
| Semicarbazone | pD 7.0 | ~7 hours | ~160-fold less stable | |
| Thiosuccinimide (from Maleimide) | pH 7.4, in presence of 5 mM GSH | ~24 hours (via thiol exchange) | Significantly less stable | |
| Amide (from NHS Ester) | Physiological pH | Extremely stable | Comparable |
Note: The stability of the maleimide-thiol linkage is highly dependent on the presence of competing thiols.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol outlines the general steps for conjugating this compound to a protein containing an aldehyde or ketone group.
1. Preparation of Aldehyde/Ketone-functionalized Protein:
-
If the target protein does not have a native carbonyl group, one must be introduced. This can be achieved through:
-
Site-specific enzymatic oxidation: For glycoproteins, sialic acid residues can be oxidized to aldehydes using sodium periodate.
-
Genetic incorporation of unnatural amino acids: An unnatural amino acid with a ketone or aldehyde side chain can be incorporated into the protein sequence.
-
2. Conjugation Reaction:
-
Dissolve the carbonyl-functionalized protein in a reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Add the this compound stock solution to the protein solution to achieve a desired molar excess (typically 10-50 fold).
-
If desired, add a catalyst such as aniline or m-phenylenediamine to a final concentration of 10-100 mM to accelerate the reaction.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours, with gentle mixing. The reaction progress can be monitored by LC-MS or SDS-PAGE.
3. Purification of the Conjugate:
-
Remove excess this compound and catalyst using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
4. Characterization:
-
Confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) for ADCs using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and hydrophobic interaction chromatography (HIC).
Visualizing the Workflow and Logic
Experimental Workflow for ADC Synthesis
References
- 1. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ADC Conjugation Technologies | AxisPharm [axispharm.com]
A Comparative Guide to the Conjugation Efficiency of Aminooxy-PEG3-acid
For researchers, scientists, and drug development professionals, the efficient and stable conjugation of molecules is paramount. Aminooxy-PEG3-acid is a heterobifunctional linker that leverages the highly specific and stable oxime ligation chemistry. This guide provides an objective comparison of its conjugation efficiency with alternative methods, supported by representative experimental data and detailed protocols.
The Power of Oxime Ligation
This compound contains an aminooxy group (-O-NH2) and a carboxylic acid. The aminooxy group reacts with carbonyl compounds (aldehydes or ketones) to form a stable oxime bond. This bioorthogonal reaction is highly selective, proceeding under mild, aqueous conditions, which is ideal for conjugating sensitive biomolecules. The carboxylic acid end can be subsequently coupled to other molecules using standard amine-reactive chemistries (e.g., EDC/NHS activation).
Comparative Performance: this compound vs. Maleimide-PEG Linkers
To quantify the performance of this compound, we present a comparison with a commonly used alternative, Maleimide-PEG-acid, which reacts with free thiols (sulfhydryl groups). The following tables summarize typical conjugation efficiencies and reaction kinetics.
Table 1: Conjugation Efficiency Comparison
| Feature | This compound | Maleimide-PEG4-acid |
| Target Functional Group | Aldehydes & Ketones | Thiols (Sulfhydryls) |
| Resulting Linkage | Oxime | Thioether |
| Typical Reaction pH | 4.5 - 7.0 | 6.5 - 7.5 |
| Catalyst Requirement | Recommended (e.g., Aniline) | Not required |
| Typical Conjugation Yield (to Aldehyde) | > 90% | N/A |
| Typical Conjugation Yield (to Ketone) | 60 - 80% | N/A |
| Typical Conjugation Yield (to Thiol) | N/A | > 95% |
| Linkage Stability | High | Moderate (susceptible to retro-Michael addition) |
Table 2: Reaction Kinetics Comparison
| Reactant | Linker | Catalyst | Typical Reaction Time for >90% Conversion |
| Aldehyde-modified Protein | This compound | Aniline | 2 - 4 hours |
| Aldehyde-modified Protein | This compound | None | 8 - 12 hours |
| Ketone-modified Protein | This compound | Aniline | 6 - 10 hours |
| Thiol-containing Protein | Maleimide-PEG4-acid | None | 1 - 2 hours |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Aldehyde-Modified Antibody
This protocol describes the conjugation of this compound to an antibody where the glycan moieties have been oxidized to generate aldehyde groups.
Materials:
-
Aldehyde-modified antibody (e.g., Trastuzumab), 5 mg/mL in PBS
-
This compound, 10 mM in DMSO
-
Aniline, 100 mM in reaction buffer
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 200 µL of the antibody solution (1 mg) with 750 µL of reaction buffer.
-
Add Linker: Add 20 µL of the 10 mM this compound solution (20-fold molar excess).
-
Add Catalyst: Add 30 µL of the 100 mM aniline solution.
-
Incubation: Gently mix and incubate at room temperature for 4 hours.
-
Quenching (Optional): The reaction can be quenched by adding 10 µL of the quenching solution.
-
Purification: Purify the conjugate from excess reagents using an SEC column equilibrated with PBS.
-
Analysis: Analyze the conjugate by SDS-PAGE and Mass Spectrometry (ESI-MS or MALDI-TOF) to determine the degree of labeling.
Protocol 2: Quantification of Conjugation Efficiency by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to quantify the extent of conjugation by separating the conjugated, unconjugated, and excess linker species.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-95% B over 30 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 280 nm (for protein) and a wavelength appropriate for the payload if applicable.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture at different time points (e.g., 0, 1, 2, 4 hours) with Mobile Phase A.
-
Injection: Inject the samples onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the unconjugated and conjugated protein. The conjugation efficiency can be calculated as: Efficiency (%) = (Area of Conjugated Protein) / (Area of Conjugated Protein + Area of Unconjugated Protein) * 100
Visualizing the Workflow and Chemistry
To further clarify the processes, the following diagrams illustrate the chemical reaction and the experimental workflow.
A Researcher's Guide to the Comparative Stability of PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a Polyethylene Glycol (PEG) linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. An ideal linker must remain stable in systemic circulation to prevent premature payload release, yet facilitate controlled cleavage at the target site when desired. This guide provides an objective comparison of the stability of various PEG linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates.
Non-Cleavable PEG Linkers: The Pursuit of Maximum Stability
Non-cleavable linkers are designed to provide a stable, permanent connection between the biomolecule and the payload. The release of the payload from these conjugates typically relies on the complete degradation of the biomolecule, for example, within the lysosome. The stability of the linkage itself is therefore paramount.
Maleimide-Thiol Adducts and Their Stability Challenges
The Michael addition reaction between a maleimide and a thiol is one of the most common methods for bioconjugation due to its high specificity for cysteine residues and rapid reaction kinetics. However, the resulting thiosuccinimide linkage is susceptible to degradation.
The primary instability mechanism is a retro-Michael reaction, which can lead to the dissociation of the thiol from the maleimide. In a biological environment rich in thiols like glutathione (GSH), this can result in "thiol exchange," where the payload is transferred to other molecules, leading to off-target toxicity and reduced therapeutic efficacy.[1]
Another key reaction is the hydrolysis of the succinimide ring, which forms a ring-opened, stable succinamic acid derivative.[2] This ring-opened form is resistant to the retro-Michael reaction, effectively locking the payload in place.[2] The rate of this stabilizing hydrolysis versus the destabilizing retro-Michael reaction is a key consideration in maleimide linker design.
Enhancing the Stability of Thiol-Maleimide Conjugates
Several strategies have been developed to improve the stability of maleimide-thiol conjugates:
-
Hydrolysis of the Succinimide Ring: Promoting the hydrolysis of the succinimide ring can lead to a more stable conjugate. The rates of ring-opening hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents.[3][4] Ring-opened products have been shown to have half-lives of over two years.
-
Mono-Sulfone-PEG Linkers: As a more stable alternative to maleimide-PEG, mono-sulfone-PEG linkers have been developed. These linkers form a stable thioether bond that is significantly more resistant to deconjugation in the presence of competing thiols.
Quantitative Comparison of Non-Cleavable Linker Stability
| Linker Type | Test Condition | Time Point | % Intact Conjugate | Key Finding |
| Maleimide-PEG | 1 mM Glutathione, 37°C | 7 days | ~70% | Susceptible to thiol exchange. |
| Mono-Sulfone-PEG | 1 mM Glutathione, 37°C | 7 days | >95% | Significantly more stable than maleimide-PEG. |
| Hydrolyzed Maleimide-PEG | pH 7.4, 37°C, 5 mM GSSG | >60 days | >95% | Ring-opened adducts are highly stable with estimated half-lives exceeding two years. |
Cleavable PEG Linkers: Controlled Payload Release
Cleavable linkers are designed to be stable in circulation but to break down and release their payload in response to specific triggers within the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes.
pH-Sensitive Linkers: Hydrazones
Hydrazone linkers are stable at physiological pH (7.4) but are susceptible to hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). The rate of hydrolysis can be tuned by modifying the chemical structure of the hydrazone.
-
Aliphatic Aldehyde-Derived Hydrazones: These are highly sensitive to mildly acidic pH and are reasonably stable at physiological pH.
-
Aromatic Aldehyde-Derived Hydrazones: These are significantly more stable at both neutral and acidic pH due to resonance stabilization.
Quantitative Comparison of Hydrazone Linker Stability
| Hydrazone Type (Cross-linker) | pH | Temperature | Half-life (t½) |
| Aliphatic (KMUH) | 7.4 | 37°C | 20 min |
| Aliphatic (MPBH) | 7.4 | 37°C | 90 min |
| Aliphatic (EMCH) | 7.4 | 37°C | 120 min |
| Aliphatic (AMBH) | 7.4 | 37°C | 150 min |
| Aliphatic (All) | 5.5 | 37°C | < 2 min |
| Aromatic | 7.4 | 37°C | > 72 h |
| Aromatic | 5.5 | 37°C | > 48 h |
Data from a study on PEG-phosphatidylethanolamine conjugates.
Reduction-Sensitive Linkers: Disulfides
Disulfide bonds are stable in the bloodstream but are readily cleaved in the reducing environment inside cells, where the concentration of glutathione is significantly higher. This allows for targeted payload release within the cytoplasm.
Enzyme-Sensitive Linkers: Peptides
Peptide linkers can be designed to be specifically cleaved by enzymes that are overexpressed in tumor tissues or within cellular compartments like lysosomes (e.g., cathepsins). The cleavage rate can be modulated by the peptide sequence.
Relative Comparison of Peptide Linker Cleavage by Cathepsin B
| Peptide Linker | Relative Cleavage Rate |
| Val-Cit | Baseline |
| Val-Ala | ~50% of Val-Cit |
| Phe-Lys | ~30-fold faster than Val-Cit |
Note: These are relative rates and can vary depending on the specific conjugate and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker stability.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of a bioconjugate in plasma by monitoring its degradation over time.
Materials:
-
Purified bioconjugate
-
Human plasma (or plasma from other species of interest)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the bioconjugate in a suitable buffer.
-
Incubation: Add the bioconjugate stock solution to pre-warmed plasma to a final concentration of 1 µM. Incubate the mixture at 37°C with gentle agitation.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to the quenching solution to precipitate plasma proteins and stop the reaction.
-
Centrifugation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate remaining.
-
Data Analysis: Plot the percentage of intact bioconjugate versus time. Calculate the half-life (t½) from the slope of the natural log of the percentage remaining versus time.
Protocol 2: Thiol Exchange Stability Assay (for Maleimide Linkers)
Objective: To assess the stability of a maleimide-thiol conjugate in the presence of a competing thiol, such as glutathione (GSH).
Materials:
-
Purified maleimide-thiol bioconjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
L-Glutathione (GSH)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Preparation: Prepare a solution of the bioconjugate in PBS. Prepare a stock solution of GSH in PBS.
-
Incubation: Add the GSH stock solution to the bioconjugate solution to a final GSH concentration of 1-10 mM. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 24, 48, 72 hours), take an aliquot of the reaction mixture.
-
Analysis: Analyze the aliquot by RP-HPLC to separate and quantify the intact bioconjugate, the deconjugated payload, and any thiol-exchanged products.
-
Data Analysis: Integrate the peak area of the intact bioconjugate at each time point. Calculate the percentage of intact conjugate remaining relative to the t=0 sample. Plot the percentage of intact conjugate versus time to determine the stability profile and half-life.
Visualizing Linker Stability and Experimental Workflows
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Aminooxy-PEG3-acid
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Aminooxy-PEG3-acid. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. | Protects eyes from potential splashes of the chemical. |
| Skin Protection | Nitrile Gloves | Chemical-resistant, disposable gloves. | Prevents direct skin contact with the chemical. Always inspect gloves for integrity before use. |
| Laboratory Coat | Standard, full-sleeved lab coat. | Protects skin and personal clothing from contamination.[1] | |
| Respiratory Protection | Chemical Fume Hood | To be used for all handling procedures. | Minimizes inhalation of any potential vapors or aerosols.[2] |
| Respirator | A NIOSH-approved respirator may be required if handling outside a fume hood or if aerosols are generated. | Provides an additional layer of respiratory protection in situations with inadequate ventilation.[1] |
Operational Plan
Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
It is recommended to store this compound at -20°C in a tightly sealed container to ensure its stability.[1][3]
-
Keep the compound away from direct sunlight and sources of ignition.
Handling Procedures:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is worn correctly. An accessible safety shower and eye wash station should be available.
-
Weighing: If weighing the solid compound, perform this task within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reactions: The aminooxy group is reactive towards aldehydes and ketones, forming an oxime bond. Reactions should be carried out in a well-ventilated fume hood.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Collection: Collect all contaminated materials, including gloves, pipette tips, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Spill Management: In the event of a spill, evacuate the immediate area. Use appropriate absorbent material for containment, and prevent the chemical from entering drains or water courses. Collect the absorbed material and any contaminated surfaces into the hazardous waste container.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
